Pinacolborane-10B
Description
Contextualization within Modern Boron Reagent Development
The development of modern boron chemistry has been heavily influenced by the need for versatile and stable reagents for organic synthesis. andersondevelopment.com Organoboron compounds, particularly boronic acids and their esters, are foundational pillars in contemporary synthesis, largely due to their central role in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling. andersondevelopment.comacs.org This reaction's value spurred immense interest in creating accessible and efficient methods for preparing boronic acid derivatives. andersondevelopment.comacs.org
Within this context, reagents like pinacolborane (HBpin) and catecholborane emerged as highly valuable synthetic tools. acs.orgacs.org Pinacolborane, in particular, is widely used for the hydroboration of alkenes and alkynes and in the Miyaura borylation, which synthesizes boronic esters from halides and triflates. acs.orgorganic-chemistry.org These pinacol-derived boronic esters are generally stable, crystalline solids that are easily handled and purified, making them convenient intermediates. acs.orgwiley-vch.de
Pinacolborane-10B is a direct evolution of this development, tailored for applications where the specific nuclear properties of the ¹⁰B isotope are required. While standard pinacolborane is used to construct molecular frameworks, this compound serves as a vehicle to introduce the ¹⁰B isotope into specific target molecules with high precision. google.com Its development addresses the synthetic challenge that the common precursor for standard pinacolborane, borane (B79455) (BH₃), is not commercially available in its ¹⁰B-enriched form; instead, syntheses must start from ¹⁰B-enriched boric acid, necessitating novel synthetic strategies. google.com
Significance of Isotopic Labeling in Advanced Chemical Research
Isotopic labeling is a transformative technique in scientific research, involving the replacement of specific atoms within a molecule with their isotopes. adesisinc.com Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are frequently used as tracers to elucidate biological and chemical processes without the complications of radioactivity. lucerna-chem.chsymeres.com These labeled compounds are instrumental in a wide range of applications, including the study of drug metabolism and pharmacokinetics (DMPK), the investigation of reaction mechanisms, and as internal standards for quantitative analysis by mass spectrometry. lucerna-chem.chsymeres.com
The chemical behavior of a molecule is generally not significantly altered by stable isotope substitution, allowing scientists to track its fate and interactions within complex systems. lucerna-chem.ch This has become an indispensable tool in drug discovery, proteomics, metabolomics, and environmental science. adesisinc.comlucerna-chem.chsymeres.com
The significance of labeling with boron-10 (B1234237) stems from its distinct nuclear properties rather than subtle mass differences. Boron has two stable isotopes, ¹⁰B and ¹¹B, with natural abundances of approximately 19.8% and 80.2%, respectively. acs.orgborates.todayisobarscience.com The ¹⁰B nucleus possesses an exceptionally large thermal neutron absorption cross-section (3840 barns), thousands of times greater than that of ¹¹B (0.005 barns) and other elements typically found in biological systems. tandfonline.comdergipark.org.tr This unique characteristic makes ¹⁰B-labeled compounds highly valuable for specific applications in nuclear science and medicine. borates.todaytandfonline.com
Historical Development of Pinacolborane Reagents and their Derivatives
The journey to modern boron reagents began with the first isolation of a boronic acid by Frankland in 1860. wiley-vch.de However, the field of organoboron chemistry was truly revolutionized by the work of H. C. Brown in the mid-1950s on the hydroboration of alkenes, which established organoboranes as versatile intermediates in organic synthesis. andersondevelopment.com This breakthrough significantly increased the interest in and applications of organoboron compounds. andersondevelopment.com
A subsequent major advance was the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s. andersondevelopment.comescholarship.org This palladium-catalyzed reaction, which couples boronic acids with organic halides, became one of the most important methods for forming carbon-carbon bonds, leading to a dramatic increase in the demand for boronic acids and their derivatives. andersondevelopment.com This demand drove the development of more stable and easily handled borane reagents. acs.org
Pinacolborane and the related catecholborane were developed as convenient precursors for these reactions. acs.orgacs.org Further refinement led to the Miyaura borylation reaction in 1995, which uses reagents like bis(pinacolato)diboron (B136004) or pinacolborane to directly synthesize boronic esters from organic halides. acs.orgacs.org The synthesis of ¹⁰B-labeled pinacolborane ([¹⁰B]pinacolborane) represents a more recent and specialized development. The challenge lay in the fact that established methods for producing pinacolborane could not be directly applied, as the commercially available starting material for the isotope is [¹⁰B]boric acid. google.com Researchers therefore had to devise new synthetic routes to access this critical intermediate, enabling the efficient incorporation of the ¹⁰B isotope into more complex molecules. google.com
Overview of Key Research Paradigms in ¹⁰B-Chemistry
Research involving the boron-10 isotope is dominated by applications that exploit its high propensity for neutron capture. The most prominent research paradigm is Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy. google.comborates.today The fundamental principle of BNCT involves the selective delivery of a ¹⁰B-containing compound to tumor cells. google.comiitd.ac.in When the tumor is irradiated with a beam of low-energy (thermal) neutrons, the ¹⁰B nuclei within the cancer cells capture these neutrons. google.com This capture event induces a nuclear fission reaction, producing a high-energy alpha particle (⁴He) and a lithium-7 (B1249544) (⁷Li) nucleus, which deposit their energy over a very short distance (approximately the diameter of one cell), leading to the selective destruction of the cancer cell while sparing adjacent healthy tissue. google.com
This compound is a vital building block in this field because it serves as a key intermediate for the synthesis of ¹⁰B-labeled delivery agents. google.com A prominent example is the synthesis of [¹⁰B]-L-4-boronophenylalanine ([¹⁰B]LBPA), a compound used in clinical trials for BNCT. google.com The development of efficient synthetic methods for [¹⁰B]pinacolborane is therefore crucial for producing these therapeutic agents on a larger scale. google.com
Beyond medicine, the neutron-absorbing properties of ¹⁰B are critical in the nuclear industry. isobarscience.comresearchgate.net Boron carbide (B₄C) enriched with ¹⁰B is used in control rods for nuclear reactors to regulate the rate of fission and for nuclear shielding. tandfonline.comdergipark.org.tr There is also emerging research into the use of ¹⁰B for applications in solid-state neutron detection and advanced electronics. borates.today
Data Tables
Table 1: Properties of Stable Boron Isotopes
| Property | Boron-10 (¹⁰B) | Boron-11 (¹¹B) |
| Natural Abundance | ~19.8% acs.orgborates.today | ~80.2% acs.orgisobarscience.com |
| Nuclear Spin (I) | 3 acs.org | 3/2 acs.org |
| Thermal Neutron Cross-Section | ~3840 barns tandfonline.comdergipark.org.tr | ~0.005 barns dergipark.org.tr |
| NMR Activity | Active acs.org | Active acs.org |
Properties
Molecular Formula |
C₆H₁₃¹⁰BO₂ |
|---|---|
Molecular Weight |
127.18 |
Synonyms |
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-10B; 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-10B; Pinacolatoborane-10B; |
Origin of Product |
United States |
Synthetic Methodologies for Pinacolborane 10b
Isotopic Enrichment Strategies for Boron-10 (B1234237) Prior to Pinacolborane Synthesis
The natural abundance of boron isotopes is approximately 19.8% ¹⁰B and 80.2% ¹¹B. sioc-journal.cn For applications like BNCT, a high enrichment of the ¹⁰B isotope is necessary to enhance the efficiency of neutron capture. nih.gov Therefore, the synthesis of Pinacolborane-10B begins with the critical step of ¹⁰B isotopic enrichment.
Chemical Exchange Processes for ¹⁰B Enrichment
Chemical exchange processes are a primary method for the industrial-scale separation of boron isotopes. researchgate.net These methods leverage the slight differences in chemical properties between the isotopes to achieve separation.
One prominent method is the exchange distillation of the Boron Trifluoride Diethyl Ether Complex (BF₃·O(C₂H₅)₂) . hwb.gov.in In this process, a chemical exchange occurs between BF₃ in the gas phase and the BF₃·O(C₂H₅)₂ complex in the liquid phase within a packed column. The exchange reaction is as follows:
¹⁰BF₃ + ¹¹BF₃·O(C₂H₅)₂ ⇌ ¹¹BF₃ + ¹⁰BF₃·O(C₂H₅)₂ hwb.gov.in
Distillation is employed to create a reflux, allowing for counter-current contact between the gas and liquid phases, which facilitates the enrichment of ¹⁰B. hwb.gov.in
Another significant technique is ion exchange chromatography . iaea.orggoogle.com This process involves the exchange of boron isotopes between a stationary ion exchange resin and a mobile liquid phase containing a boric acid solution. iaea.org The separation is based on the slightly different affinities of the ¹⁰B and ¹¹B isotopes for the resin. The use of a complexing agent, such as mannitol, with the boric acid solution can enhance the separation factor. iaea.org
| Enrichment Method | Principle | Key Features |
| Exchange Distillation | Chemical exchange between gaseous BF₃ and liquid BF₃·O(C₂H₅)₂ complex. hwb.gov.in | Utilizes distillation for reflux; suitable for large-scale production. hwb.gov.in |
| Ion Exchange Chromatography | Isotope exchange between a resin and a boric acid solution. iaea.orggoogle.com | Can be enhanced with complexing agents; allows for high enrichment levels. iaea.org |
Precursor Materials for ¹⁰B-Pinacolborane Synthesis (e.g., [¹⁰B]boric acid, [¹⁰B]borane)
Once the ¹⁰B isotope is enriched, it is converted into suitable precursor materials for the synthesis of this compound. The most common and commercially available starting material is [¹⁰B]boric acid (¹⁰B(OH)₃) . sioc-journal.cngoogle.com
From [¹⁰B]boric acid, other crucial precursors like [¹⁰B]borane (¹⁰BH₃) and its derivatives can be synthesized. For instance, [¹⁰B]boric acid can be converted to sodium [¹⁰B]borohydride (Na¹⁰BH₄) in high yields. nih.govresearchgate.net This process often involves the initial formation of butyl [¹⁰B]borate, which is then reacted with sodium hydride. nih.gov The resulting Na¹⁰BH₄ can then be used to generate diborane (B8814927) (¹⁰B₂H₆) through reaction with iodine, which in turn can react with various Lewis bases to form stable [¹⁰B]borane-adducts like THF·¹⁰BH₃ and DMS·¹⁰BH₃. sioc-journal.cn
Several methods have been developed for the synthesis of nuclear-grade enriched ¹⁰B boric acid from enriched ¹⁰BF₃. hep.com.cnnih.govnih.gov One approach involves the reaction of ¹⁰BF₃ with calcium carbonate and water. hep.com.cn Another method utilizes the hydrolysis of trimethyl [¹⁰B]borate, which is prepared from [¹⁰B]boron trifluoride. researchgate.net
Direct Synthesis Routes to this compound
With the enriched ¹⁰B precursors in hand, the final step is the synthesis of this compound. While numerous methods exist for synthesizing pinacolborane with natural isotopic abundance, the synthesis of the ¹⁰B-enriched version requires specific strategies, often starting from [¹⁰B]boric acid. google.com
| Starting Material | Reagents | Product | Reported Yield |
| [¹⁰B]Boric Acid | 1. Ethanol (B145695), 100°C2. NaBH₄, Pinacol (B44631) | [¹⁰B]Pinacolborane | 35% google.com |
Utilizing Borane-Amine Complexes and Pinacol
A common and practical method for synthesizing pinacolborane involves the reaction of a borane-amine complex with pinacol. guidechem.comlookchem.com This method can be adapted for the synthesis of [¹⁰B]pinacolborane by using a [¹⁰B]borane-amine complex as the starting material. Borane-amine complexes are advantageous due to their stability and ease of handling compared to gaseous diborane. lookchem.com
The synthesis typically involves reacting a [¹⁰B]borane source, such as that generated from Na¹⁰BH₄, with an amine (e.g., diethylaniline) to form the stable [¹⁰B]borane-amine complex. lookchem.com This complex is then reacted with pinacol to yield [¹⁰B]pinacolborane. guidechem.comlookchem.com The reaction of borane-diethylaniline complex with pinacol in tetraglyme (B29129) has been shown to produce pinacolborane. lookchem.com
Optimization of Synthetic Yields and Purity
Optimizing the yield and purity of [¹⁰B]pinacolborane is crucial, given the high cost of the ¹⁰B starting material. nih.govgoogle.com Research has focused on refining reaction conditions to maximize the incorporation of the expensive isotope into the final product.
In the reduction of boric acid derivatives, factors such as the choice of alcohol for the initial substitution and the reaction time and temperature are critical. For example, a substitution reaction using ethanol at 100°C for 10 hours has been reported. google.com
For methods involving borane-amine complexes, the choice of the amine plays a significant role. Sterically hindered amines, like 2,6-diisopropylaniline (B50358) and diethylaniline, have been found to lead to faster reactions compared to less hindered amines. lookchem.com
Purification of the final product is typically achieved through distillation under reduced pressure to obtain pinacolborane as a colorless liquid. guidechem.com The purity is often confirmed using NMR spectroscopy, with the ¹¹B NMR spectrum being particularly useful for characterizing boron compounds. google.comescholarship.org
Advanced Synthetic Approaches and Scalability Considerations
The synthesis of pinacolborane enriched with the ¹⁰B isotope (this compound) requires specialized approaches due to the starting material. Unlike the synthesis of standard pinacolborane, which often begins with commercially available borane (B79455) (BH₃) sources like borane-dimethyl sulfide (B99878) complex (BMS) or borane-tetrahydrofuran (B86392) complex (BH₃·THF), the production of ¹⁰B-enriched variants typically starts from [¹⁰B]boric acid (¹⁰B(OH)₃) or boron trifluoride (¹⁰BF₃), which are the common commercial sources of the ¹⁰B isotope. google.comresearchgate.net This distinction necessitates the development of unique synthetic pathways.
A significant challenge in producing this compound is the efficient and high-yield conversion of [¹⁰B]boric acid into the desired product. A novel synthetic method has been developed for this purpose, which is crucial for applications such as the synthesis of [¹⁰B]L-4-boronophenylalanine ([¹⁰B]LBPA), a key compound used in Boron Neutron Capture Therapy (BNCT). google.com This method involves a two-step process starting from [¹⁰B]boric acid: a substitution reaction with an alcohol, followed by a reduction step to yield [¹⁰B]pinacolborane. google.com This approach is designed for high ¹⁰B efficiency and is scalable for mass production. google.com
For large-scale preparations, the choice of borane source is critical. Amine-borane complexes, such as borane-diethylaniline, are often preferred over BMS due to their higher thermal stability, lower vapor pressure, and reduced flammability, which are significant advantages for industrial-scale synthesis. lookchem.com A practical method for the large-scale preparation of pinacolborane from borane-diethylaniline and pinacol has been developed, providing a foundation for scalable syntheses that could be adapted for ¹⁰B-enriched versions. lookchem.comresearchgate.net
Recent advancements also include the synthesis of ¹⁰B-enriched diboron (B99234) reagents, such as ¹⁰B-bis(pinacolato)diboron (¹⁰B₂pin₂), from ¹⁰BF₃. researchgate.net These reagents serve as versatile building blocks for various ¹⁰B-labeled compounds and represent an alternative advanced route to access ¹⁰B-boronic esters. The scalability of reactions involving pinacolborane has been demonstrated, with gram-scale syntheses of gem-diboryl alkanes achieving high yields, indicating the potential for large-scale production of its derivatives. amazonaws.com
Table 1: Comparison of Starting Materials for Pinacolborane Synthesis
| Feature | Standard Pinacolborane Synthesis | This compound Synthesis |
| Primary Starting Material | Borane sources (e.g., BH₃·SMe₂, BH₃·THF, Amine-boranes) lookchem.com | [¹⁰B]Boric acid or ¹⁰BF₃ google.comresearchgate.net |
| Key Advantage | Readily available and diverse borane reagents. | Enables isotopic enrichment for specific applications (e.g., BNCT). google.com |
| Primary Challenge | Handling of flammable and volatile reagents like BMS. lookchem.com | Requires development of new synthetic routes to convert the ¹⁰B source efficiently. google.com |
One-Pot Synthetic Procedures for this compound
While direct one-pot synthesis of this compound from elemental boron is not standard, highly efficient, and streamlined procedures have been established that facilitate its production and immediate use in subsequent reactions. These methods align with the principles of process intensification often associated with one-pot synthesis.
A novel synthesis specifically for the ¹⁰B-enriched version starts from [¹⁰B]boric acid. google.com The process involves:
A substitution reaction of [¹⁰B]boric acid with an alcohol like pinacol.
A subsequent reduction of the resulting intermediate to form [¹⁰B]pinacolborane. google.com
This procedure is described as a straightforward and easy synthesis method, designed for high efficiency and mass production, making it a critical step in the synthesis of compounds like [¹⁰B]LBPA for clinical trials. google.com The development of such streamlined methods is crucial for making ¹⁰B-labeled compounds more accessible.
Table 2: Exemplary Sequential One-Pot Reaction Using Pinacolborane
| Step | Reaction | Catalyst/Reagents | Purpose |
| 1 | Aromatic C-H Borylation | 1/2[Ir(OMe)(COD)]₂-dtbpy, Hexane (B92381) | Synthesis of an arylboronic ester from an arene and pinacolborane. lookchem.com |
| 2 | Suzuki-Miyaura Cross-Coupling | PdCl₂(dppf), K₃PO₄, DMF | Coupling of the in situ generated arylboronic ester with an aromatic bromide. lookchem.com |
| Outcome | --- | --- | High-yield synthesis of unsymmetrical biaryls in a one-pot, two-step procedure. lookchem.comresearchgate.net |
Stereoselective and Enantioselective Synthesis of ¹⁰B-Labeled Pinacolborane Derivatives
This compound is an achiral reagent, but it is instrumental in the synthesis of chiral and enantiomerically enriched boronic ester derivatives. These derivatives are valuable in medicinal chemistry and organic synthesis.
A prominent application is the enantioselective synthesis of ¹⁰B-enriched L-4-boronophenylalanine ([¹⁰B]L-BPA), a crucial agent for Boron Neutron Capture Therapy (BNCT). nih.govresearchgate.net One practical method for its synthesis uses Z-L-Ser–OMe as a chiral starting material, ensuring high optical purity in the final product. researchgate.net The synthesis of such complex molecules often involves the introduction of the ¹⁰B-pinacolboryl group onto a chiral scaffold. The direct coupling of [¹⁰B]pinacolborane with substrates like L-4-iodophenylalanine or L-tyrosine triflate under metal catalysis is a direct and efficient strategy. google.com
Beyond amino acids, rhodium-catalyzed asymmetric reactions represent a powerful tool for creating chiral centers. For instance, the intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives, catalyzed by a rhodium complex with a chiral ligand like MonoPhos, can produce enantioenriched 3-aryl-1-indanones in high yields and with excellent enantioselectivities. organic-chemistry.org Adapting such methods using this compound would provide access to a wide range of ¹⁰B-labeled chiral compounds.
The Matteson homologation is another foundational method for the stereoselective synthesis of α-aminoboronic acids. rsc.org This procedure, which involves the reaction of a boronic ester with (dichloromethyl)lithium followed by displacement of the chlorides, proceeds with high diastereoselectivity and can be applied to create a variety of enantioenriched α-aminoboronic acid derivatives. rsc.org
Table 3: Methods for Stereoselective Synthesis of Boronic Ester Derivatives
| Method | Description | Example Application/Product | Key Feature |
| Chiral Synthon Approach | Utilizes a chiral starting material to guide the stereochemistry of the product. | Enantioselective synthesis of [¹⁰B]L-BPA from Z-L-Ser–OMe. researchgate.net | High optical purity derived from the starting material. |
| Asymmetric Catalysis | Employs a chiral catalyst to induce enantioselectivity in the reaction. | Rh-catalyzed intramolecular 1,4-addition to form chiral 3-aryl-1-indanones. organic-chemistry.org | Access to a broad scope of chiral products from achiral precursors. |
| Substrate-Controlled Homologation | Uses a chiral auxiliary on the boron atom (e.g., pinanediol) to direct stereochemistry. | Matteson's homologation for the synthesis of enantioenriched α-aminoboronic acids. rsc.org | High diastereoselectivity controlled by a removable chiral group. |
Green Chemistry Principles in this compound Production
The production of this compound and its derivatives is increasingly influenced by the principles of green chemistry, which aim to enhance efficiency and minimize environmental impact. synthiaonline.com
Key green chemistry considerations in this context include:
Atom Economy and Waste Prevention : The development of catalytic processes, such as the iridium-catalyzed C-H borylation of arenes, is a significant advancement over stoichiometric methods. lookchem.comacs.org Catalytic reactions maximize the incorporation of starting materials into the final product, reducing waste.
Use of Safer Reagents and Solvents : A notable improvement in the synthesis of pinacolborane is the shift from the volatile and flammable borane-dimethyl sulfide (BMS) to more stable and less hazardous borane-amine complexes. lookchem.com These complexes have a higher thermal stability and lower vapor pressure, making them safer for handling, especially in large-scale preparations. lookchem.com Furthermore, conducting reactions in greener solvents like hexane or under solvent-free conditions further reduces environmental impact. lookchem.comacs.org
Energy Efficiency : The development of catalysts that operate under mild conditions, such as room temperature, reduces the energy consumption of the process. lookchem.comacs.org Iridium catalysts combined with bipyridine ligands have enabled the borylation of arenes at significantly lower temperatures than previously required, even at room temperature. acs.org
Catalyst Efficiency and Recyclability : High catalyst turnover numbers (TONs) signify an efficient process that requires minimal amounts of, often expensive and toxic, metal catalysts. researchgate.net Research into recyclable catalysts, such as coordination polymers, for hydroboration reactions also aligns with green chemistry goals, although this is more related to the use of pinacolborane rather than its production. organic-chemistry.org The use of biocatalysis, or enzymes, to drive reactions is another frontier in green chemistry, offering highly selective transformations under environmentally benign conditions. synthiaonline.comadelaide.edu.au
By integrating these principles, the synthesis of this compound can become more sustainable, cost-effective, and environmentally friendly.
Mechanistic Investigations of Pinacolborane 10b Reactivity
General Principles of Boron-Mediated Reaction Mechanisms
Boron-mediated reactions are fundamental in organic synthesis, largely due to the unique electronic properties of the boron atom. Organoboron compounds, such as those derived from Pinacolborane-10B, are versatile building blocks. acs.org The core of boron's reactivity lies in its electron-deficient nature, possessing a vacant p-orbital, which makes it a potent Lewis acid. This acidity allows it to activate π-systems, such as those in alkynes, facilitating further reactions. acs.org
A key principle in many boron-mediated reactions is the formation of a four-coordinate 'ate' complex. rsc.org When a nucleophile attacks the boron center, this tetrahedral intermediate is formed, altering the reactivity and properties of the organoboron species. rsc.org This initial complexation is often a prelude to subsequent transformations.
In the context of catalysis, boron compounds can participate in several mechanistic pathways. For instance, in hydroboration reactions, the addition of a B-H bond across a multiple bond can occur. chemrxiv.orgresearchgate.net Metal-free hydroboration can be promoted by nucleophiles that generate BH3 in situ from pinacolborane. researchgate.net Another significant mechanistic pathway is transborylation, an exchange process between boron atoms that is crucial for catalytic turnover in certain reactions. amazonaws.com
Furthermore, boron-mediated aldol (B89426) reactions proceed through the formation of a boron enolate. tcichemicals.comcapes.gov.br A carbonyl compound reacts with a boron triflate to form a complex, which is then deprotonated to generate the enolate. tcichemicals.com The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions. capes.gov.br
The versatility of organoboron compounds is further highlighted in their use in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. rsc.org The general mechanism involves the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the new carbon-carbon bond. rsc.org
Reaction Pathways in C-H Borylation with this compound
The direct conversion of a C-H bond to a C-B bond using this compound is a powerful transformation in organic synthesis. researchgate.netmdpi.com This process, known as C-H borylation, can proceed through various mechanistic pathways, which are broadly categorized as either transition metal-catalyzed or metal-free. mdpi.comacs.org
Transition metals, particularly those from the platinum group like iridium and rhodium, as well as nickel, are highly effective catalysts for C-H borylation. mdpi.comcsic.esrsc.org The general mechanism for these catalyzed reactions typically involves the cleavage of the C-H bond and the formation of a new C-metal bond as a key step. mdpi.com
A prevalent mechanism in iridium-catalyzed C-H borylation involves an Ir(III)/Ir(V) catalytic cycle. rsc.org The generally accepted pathway consists of three main steps: oxidative addition of the C-H bond to the iridium center, reductive elimination to form the C-B bond, and regeneration of the active catalyst. rsc.org
For instance, in the iridium-catalyzed borylation of arenes, the active catalyst, often an [Ir(L)(Bpin)3] species, reacts with the substrate. acs.orgnih.gov Density Functional Theory (DFT) calculations suggest that the process can begin with the formation of an Ir-π-complex with the arene, followed by the oxidative addition of a C-H bond to the iridium, forming an Ir(V) aryl-hydride intermediate. acs.orgnih.gov The final borylated product is then formed through reductive elimination. acs.orgnih.gov The oxidative addition step is often the turnover-determining step in the catalytic cycle. acs.orgnih.gov
In the case of C(sp³)–H borylation of chlorosilanes catalyzed by iridium, DFT calculations also support a mechanism involving Ir(III)/Ir(V) intermediates. rsc.org The reaction starts with the oxidative addition of the C–H bond, followed by C–B reductive elimination. rsc.org
An alternative to oxidative addition is the σ-bond metathesis pathway. This mechanism is particularly relevant in rhodium-catalyzed C-H borylation. acs.org Experimental and computational studies suggest that the C-H bond cleavage occurs via a metal-assisted σ-bond metathesis. acs.org This step generates a borane (B79455) complex which may isomerize to position the alkyl or aryl group cis to the boryl group. The final C-B bond formation then proceeds through a second σ-bond metathesis. acs.org
In some rhodium-catalyzed reactions, σ-bond metathesis has been identified as the key asymmetric induction step. researchgate.netacs.orgnih.gov Computational studies have indicated that the choice of solvent can influence whether a neutral or cationic rhodium species mediates the σ-bond metathesis, thereby affecting the enantioselectivity of the reaction. researchgate.netacs.org
The ligands coordinated to the metal center play a crucial role in determining the regio- and stereoselectivity of C-H borylation reactions. amazonaws.comcsic.esacs.orgnih.govresearchgate.net By modifying the electronic and steric properties of the ligands, it is possible to control which C-H bond in a molecule is borylated.
In iridium-catalyzed borylation, ligand choice can switch the regioselectivity. For example, in the borylation of benzaldehyde, using 8-aminoquinoline (B160924) as a ligand directs the borylation to the ortho position, while using tetramethylphenanthroline under the same conditions leads to meta-borylation. acs.orgnih.gov DFT calculations have shown that the different steric and electronic environments created by these ligands lead to different transition state energies for ortho versus meta C-H activation. acs.orgnih.gov The hemilabile nature of some ligands, like 8-aminoquinoline, can also influence the reaction pathway and selectivity. acs.orgnih.gov
Similarly, in nickel-catalyzed hydrocyanation of alkynes, the choice of bisphosphine ligand can determine whether a linear or branched vinyl nitrile is formed. acs.org The use of an N-heterocyclic carbene (NHC) ligand has been found to be essential for efficient nickel-catalyzed C-H borylation of arenes and indoles. rsc.org
The table below summarizes the effect of different ligands on the regioselectivity of iridium-catalyzed C-H borylation of a model substrate.
| Ligand | Catalyst System | Substrate | Regioselectivity (ortho:meta:para) | Reference |
| 8-aminoquinoline (8-AQ) | Ir(I) | Benzaldehyde | ortho-selective | acs.orgnih.gov |
| Tetramethylphenanthroline (TMP) | Ir(I) | Benzaldehyde | meta-selective | acs.orgnih.gov |
| 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) | [Ir(OMe)(COD)]₂ | Anilines | ortho-selective | mdpi.com |
| N-heterocyclic carbene (ICy) | [Ir(OMe)(cod)]₂ | 2-substituted arenes | High regioselectivity for 2-position | beilstein-journals.org |
This table is illustrative and based on findings from the cited literature. Actual selectivities can vary with specific substrates and reaction conditions.
While transition metal catalysis is a dominant strategy, metal-free C-H borylation methods have emerged as a cost-effective and environmentally friendly alternative. acs.org These reactions often proceed through different mechanistic paradigms.
One common pathway in metal-free hydroboration involves the in situ generation of BH₃ from pinacolborane, promoted by a nucleophilic catalyst. researchgate.net The generated BH₃ then acts as the active hydroborating agent. However, it is important to distinguish this "hidden BH₃ catalysis" from true catalyst-mediated pathways. chemrxiv.org
Another metal-free mechanism involves a Frustrated Lewis Pair (FLP) type activation. acs.org In this scenario, a combination of a Lewis acid and a Lewis base, which are sterically hindered from forming a classical adduct, can activate the C-H bond of a substrate and the B-H bond of pinacolborane. For example, in the C-H borylation of indoles, a transient complex between the indole (B1671886), a Lewis base like pyridine, and a Lewis acid like BF₃ can undergo a concerted C-H activation. acs.org
Furthermore, some metal-free borylation reactions are thought to proceed via an anion-mediated stepwise trans-hydroboration process. researchgate.net For instance, the hydroboration of alkynes with pinacolborane can be facilitated by the counteranion effect in a transition metal-free system. researchgate.net
Metal-Free C-H Borylation Mechanisms
Frustrated Lewis Pair (FLP) Catalysis
Frustrated Lewis Pair (FLP) chemistry involves the use of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This unquenched reactivity allows FLPs to activate small molecules. wikipedia.org While the archetypal FLP systems often involve boranes like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), the principles of FLP catalysis can be extended to reactions involving this compound, particularly in hydrogen activation and subsequent hydrogenation or hydroboration reactions. rwth-aachen.debris.ac.ukutexas.edu
The mechanism of FLP-catalyzed reactions involving a borane like this compound generally proceeds through the heterolytic cleavage of a substrate. wikipedia.org For instance, in the activation of dihydrogen (H2), the Lewis basic component of the FLP interacts with one hydrogen atom while the Lewis acidic boron center of this compound accepts the hydride, forming a phosphonium-borate or similar salt-like species. bris.ac.ukutexas.edu
Recent mechanistic studies have explored the nuances of these activations. While a concerted heterolysis mechanism is often proposed, alternative pathways, including homolysis or radical mechanisms, have also been considered, though they are less commonly reported for C-H bond activation. mdpi.com The thermodynamic and kinetic viability of these reactions are highly dependent on the steric and electronic properties of both the Lewis acid and base components of the FLP. utexas.edu The development of chiral FLPs has enabled enantioselective transformations, with the chirality often incorporated into the Lewis acid structure to effectively control the stereochemical outcome of the reaction. rwth-aachen.de
Hydroboration Mechanisms Utilizing this compound
The hydroboration of unsaturated compounds with this compound is a fundamental transformation in organic synthesis, providing access to valuable boronate esters. The mechanism of this reaction is significantly influenced by the choice of catalyst and reaction conditions, which in turn dictates the selectivity of the process.
In the absence of a catalyst, the hydroboration of alkenes typically proceeds via an anti-Markovnikov addition, where the boron atom adds to the less substituted carbon of the double bond. masterorganicchemistry.comlibretexts.org This regioselectivity is primarily governed by steric effects, with the bulky borane moiety favoring approach to the less hindered position, and electronic effects, where the partial positive charge on the boron is stabilized by the more substituted carbon. masterorganicchemistry.comlibretexts.org
However, the use of transition metal catalysts can dramatically alter this selectivity. For example, rhodium catalysts can provide access to either Markovnikov or anti-Markovnikov products depending on the nature of the catalyst (cationic or neutral) and the hydroborating agent. taylorandfrancis.com While catecholborane often favors the Markovnikov product with cationic rhodium catalysts, pinacolborane can yield mixtures of both regioisomers. taylorandfrancis.com In contrast, iridium catalysts often show high selectivity for the anti-Markovnikov (linear) isomer. bac-lac.gc.ca Iron-catalyzed systems have also been developed that can selectively produce either anti-Markovnikov or Markovnikov products depending on the ligand and borane source used. rsc.org For instance, certain iron complexes with HBpin afford good anti-Markovnikov selectivity for olefins. rsc.org
The table below summarizes the regioselectivity observed in the hydroboration of styrene (B11656) with different catalytic systems.
| Catalyst System | Hydroborating Agent | Major Product | Reference |
| Uncatalyzed | This compound | Anti-Markovnikov | masterorganicchemistry.comlibretexts.org |
| Cationic Rh-BINAP | This compound | Mixture of isomers | taylorandfrancis.com |
| Iridium Complex | This compound | Anti-Markovnikov | bac-lac.gc.ca |
| Iron Complex (specific ligands) | This compound | Anti-Markovnikov | rsc.org |
| Rhodium(III) Complex | Diboron (B99234) Reagent | Markovnikov | acs.org |
The synthesis of chiral molecules is a cornerstone of modern chemistry, and enantioselective hydroboration using this compound provides a direct route to chiral boronate esters. bac-lac.gc.ca The mechanism of these reactions relies on the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, which creates a chiral environment around the reacting substrate.
The enantioselectivity arises from the differential stability of the diastereomeric transition states formed between the catalyst-substrate complex and the hydroborating agent. The chiral ligand discriminates between the two prochiral faces of the alkene or other unsaturated substrate, leading to the preferential formation of one enantiomer of the product. urv.cat
For example, copper-catalyzed enantioselective hydroborations of various olefins with pinacolborane have been developed. nih.govrsc.org In these systems, a chiral copper-hydride species is proposed to be the active catalyst. nih.govrsc.org The enantioselective step involves the addition of this chiral copper-hydride to the substrate, followed by transmetalation with pinacolborane to yield the chiral boronate ester and regenerate the catalyst. nih.govrsc.org Similarly, rhodium complexes with chiral ligands like QUINAP have been shown to effect asymmetric hydroboration, although the sense of enantioinduction can be reversed when switching from catecholborane to pinacolborane. bac-lac.gc.ca
The catalyst and its associated ligands are pivotal in controlling the outcome of hydroboration reactions with this compound. The metal center, its oxidation state, and the steric and electronic properties of the ligands all contribute to the reaction's rate, selectivity, and functional group tolerance. taylorandfrancis.com
Metal Centers:
Rhodium: Widely used, can be tuned for both Markovnikov and anti-Markovnikov selectivity. Cationic rhodium complexes are often employed. taylorandfrancis.combac-lac.gc.ca
Iridium: Often provides high selectivity for the linear, anti-Markovnikov product. bac-lac.gc.ca
Copper: Effective for enantioselective hydroborations, particularly of styrenes and other activated olefins. acs.orgnih.govrsc.org
Cobalt: Can catalyze selective 1,2- or 1,4-additions to dienes, depending on the ligand. nih.gov
Iron: An earth-abundant and economical alternative, capable of promoting both Markovnikov and anti-Markovnikov hydroboration. rsc.org
Manganese: Mn(I) complexes have been shown to catalyze the anti-Markovnikov hydroboration of terminal alkenes. nih.gov
Ligand Systems: The ligands play a crucial role in creating the specific steric and electronic environment at the metal center that dictates the reaction's outcome.
Phosphines: Bidentate phosphine (B1218219) ligands like BINAP and QUINAP are commonly used in rhodium-catalyzed asymmetric hydroborations. taylorandfrancis.combac-lac.gc.ca The bite angle of these ligands is a key parameter influencing selectivity. bac-lac.gc.ca
N-Heterocyclic Carbenes (NHCs): These have emerged as effective ligands in some hydroboration systems.
Pincer Ligands: Tridentate pincer ligands, such as PNP ligands, have been used in iron-catalyzed hydroboration of alkynes. rsc.org
Phosphinooxazoline (PHOX) ligands: Used in cobalt-catalyzed regio- and enantioselective hydroborations of 1,3-dienes. nih.gov
The interaction between the catalyst, ligand, substrate, and this compound is a complex interplay of electronic and steric factors that determines the precise mechanistic pathway and the resulting product distribution. urv.cat
Double hydroboration involves the addition of two boron moieties across a multiple bond, typically an alkyne or a nitrile. With this compound, this transformation can be achieved using various catalytic systems, leading to the formation of gem-diborylalkanes or N,N-diborylamines.
In the case of alkynes, metal-catalyzed processes are common. amazonaws.com However, metal-free approaches using an organoborane catalyst like 9-borabicyclo[3.3.1]nonane (9-BBN) have been developed. amazonaws.com The proposed mechanism involves an initial borane-catalyzed hydroboration of the alkyne to give an (E)-alkenyl pinacol (B44631) boronic ester. A second hydroboration then occurs, passing through a mixed gem-diboryl intermediate. A key step for catalyst turnover is a C(sp³)-B/B-H transborylation reaction, which is believed to proceed through a σ-bond metathesis exchange pathway. amazonaws.com
For the double hydroboration of pyridines, cobalt catalysts have been shown to be effective. rsc.org The mechanism is proposed to involve metal-ligand cooperativity, C-H activation, and the intermediacy of a cobalt(III) hydride species. rsc.org The reaction of nitriles can also undergo double hydroboration, catalyzed by systems such as zinc dihydrides or metal-free borane catalysts, to yield N,N-diborylamines. researchgate.netscispace.com The mechanism in the borane-catalyzed reaction is thought to involve a sequential double hydroboration-transborylation pathway via a B-N/B-H σ-bond metathesis. researchgate.net
Cross-Coupling Mechanisms Involving this compound Derivatives
This compound is not directly used in cross-coupling reactions; rather, the boronate esters derived from its reactions (e.g., via hydroboration or Miyaura borylation) are crucial nucleophilic partners in these transformations, most notably in the Suzuki-Miyaura coupling. rsc.orgorganic-chemistry.org
The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key elementary steps: nih.gov
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organic halide (R-X) or triflate to form a Pd(II) intermediate. nih.govwikipedia.org
Transmetalation: The organoboron derivative (R'-Bpin), where Bpin is the pinacolboronato group derived from this compound, transfers its organic group (R') to the palladium center. This step typically requires the presence of a base to activate the organoboron compound, forming a more nucleophilic "ate" complex. organic-chemistry.orgnih.gov
Reductive Elimination: The two organic fragments (R and R') on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govwikipedia.org
The stability and accessibility of pinacolboronate esters make them highly valuable reagents for these reactions. The Miyaura borylation reaction, which uses bis(pinacolato)diboron (B136004) (B2pin2) to convert aryl or vinyl halides into their corresponding pinacolboronate esters, is a key method for preparing the necessary nucleophilic partners for subsequent Suzuki-Miyaura couplings. organic-chemistry.org The mechanism of the Miyaura borylation itself follows a similar catalytic cycle of oxidative addition, transmetalation (with the diboron reagent), and reductive elimination. organic-chemistry.org
Suzuki-Miyaura Coupling with 10B-Pinacolboronates
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.org The general mechanism is widely understood to involve a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.orgnih.gov The palladium(0) catalyst first undergoes oxidative addition with an organic halide. libretexts.org This is followed by transmetalation, where the organic group from the organoboron compound is transferred to the palladium(II) complex, a step often facilitated by a base. nih.gov The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst. libretexts.orgnih.gov
The use of isotopically labeled compounds, such as those containing Boron-10 (B1234237) (¹⁰B), provides a powerful tool for probing reaction mechanisms. In the context of the Suzuki-Miyaura reaction, studies with chiral geminal bis(pinacolboronates) labeled with ¹⁰B have offered specific insights. semanticscholar.orgamazonaws.com Mechanistic experiments have been designed to understand the stereochemical course of the reaction. For instance, the development of an invertive B-alkyl Suzuki-Miyaura coupling was investigated using such labeled substrates. semanticscholar.org These experiments help to elucidate the precise mechanism of the boron-to-palladium transmetalation step and the subsequent C-C bond formation, confirming the stereospecificity of the process.
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The oxidative addition of an aryl halide to a Pd(0) complex is often the rate-determining step. libretexts.org
| Step | Description |
| Oxidative Addition | A Pd(0) complex reacts with an organic halide (R¹-X) to form a Pd(II) species. libretexts.org |
| Transmetalation | In the presence of a base, the organoboron compound (R²-B(pin)) transfers its organic group to the Pd(II) complex. nih.gov |
| Reductive Elimination | The two organic groups on the palladium complex couple, forming the R¹-R² product and regenerating the Pd(0) catalyst. libretexts.org |
This table provides a generalized overview of the Suzuki-Miyaura catalytic cycle.
Other Metal-Catalyzed Coupling Reactions (e.g., Pd, Cu)
Beyond the Suzuki-Miyaura reaction, pinacolborane-derived boronates are versatile reagents in a variety of other metal-catalyzed couplings, primarily involving palladium and copper catalysts.
Palladium-Catalyzed Borylation: The palladium-catalyzed borylation of aryl halides using pinacolborane (HBpin), often called the Miyaura or Masuda borylation, is a key method for synthesizing arylboronic esters. researchgate.net DFT calculations have been employed to investigate the mechanism of this transformation. One supported mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex first. This is followed by a transmetalation step involving a σ-bond metathesis between the resulting cationic [L₂Pd(Ar)]⁺ species and pinacolborane to generate the aryl pinacolboronate (ArBpin) product. researchgate.net
Copper-Catalyzed Couplings: Copper catalysis enables a different spectrum of coupling reactions involving organoboronates. For example, a cooperative copper/palladium catalyst system can be used for the differential dihydrofunctionalization of terminal alkynes with pinacolborane and alkenyl bromides to synthesize allylic boronate esters. nih.gov Mechanistic proposals suggest the reaction proceeds through the hydrocupration of an initially formed alkenyl boronate ester, which is then followed by a palladium-catalyzed alkenylation of a heterobimetallic intermediate. nih.gov
In other copper-catalyzed systems, such as the coupling of alkyl vicinal bis(boronic esters) with electrophiles, the transmetalation of the organic group from boron to copper is considered a key mechanistic event. nih.gov Stoichiometric experiments have shown a significant rate enhancement for the reaction of bis(boronates) compared to monoboronates, and labeling studies indicate that the coupling proceeds with retention of configuration at the carbon center. nih.gov
The following table summarizes key features of these metal-catalyzed reactions.
| Catalyst | Reaction Type | Key Mechanistic Feature | Ref. |
| Palladium | Borylation of Aryl Halides | σ-bond metathesis between [L₂Pd(Ar)]⁺ and HBpin. | researchgate.net |
| Copper/Palladium | Dihydrofunctionalization of Alkynes | Hydrocupration followed by Pd-catalyzed alkenylation. | nih.gov |
| Copper | Coupling of Vicinal Bis(boronates) | Transmetalation from boron to copper with retention of stereochemistry. | nih.gov |
This table outlines mechanistic highlights of different metal-catalyzed reactions involving pinacolborane and its derivatives.
Stereochemical Aspects and Regiocontrol in this compound Reactivity
The stereochemistry and regioselectivity of reactions involving pinacolborane are critical aspects that dictate the structure of the final products. The steric bulk and electronic properties of the pinacolborane group play a significant role in controlling reaction outcomes.
Regiocontrol: In the hydroboration of alkynes, the choice of catalyst and substrate can precisely control the position of the boron addition. For instance, the hydroboration of unsymmetrical internal alkynes with pinacolborane can be controlled by the steric difference between the substituents on the alkyne, leading to the preferential formation of one regioisomer over the other. researchgate.net Similarly, in the hydroboration of substituted alkenes like propargyl chloride, reagents such as 9-BBN afford terminal boron derivatives with excellent regioselectivity, whereas other boranes might yield a mixture of products. uwindsor.ca Iridium-catalyzed C-H borylation reactions also exhibit high levels of regiocontrol, often directed by steric factors or the presence of a directing group on the substrate. researchgate.net
Stereochemistry: The stereochemical outcome of pinacolborane reactions is often predictable and controllable. The hydroboration of alkenes with reagents like 9-BBN proceeds via a cis anti-Markovnikov addition of the H-B bond across the double bond from the less sterically hindered face. uwindsor.ca In copper-catalyzed cross-coupling reactions of vicinal diboronates, experiments using labeled substrates have demonstrated that the coupling occurs with retention of configuration at the carbon atom attached to the boron. nih.gov This stereospecificity is crucial for synthesizing enantiomerically enriched products. Furthermore, platinum-catalyzed diboration of alkynes with bis(pinacolato)diboron is an effective method for producing cis-diboryl alkenes, showcasing high stereoselectivity. uwindsor.ca
The table below provides examples of regiochemical and stereochemical control in reactions involving boranes.
| Reaction Type | Reagent/Catalyst | Outcome | Control Element | Ref. |
| Hydroboration of Alkenes | 9-BBN | cis anti-Markovnikov addition | Steric hindrance | uwindsor.ca |
| Cu-catalyzed Coupling | Vicinal Diboronates | Retention of configuration | Reaction mechanism | nih.gov |
| Diboration of Alkynes | Pt(PPh₃)₄ | cis-diboryl alkene | Catalyst-controlled addition | uwindsor.ca |
| Hydroboration of Alkynes | Pinacolborane | Regioselective addition | Steric difference in substrate | researchgate.net |
This table illustrates how stereochemistry and regioselectivity are controlled in various reactions involving organoboranes.
Applications of Pinacolborane 10b in Advanced Organic Synthesis
Chemo-, Regio-, and Stereoselective Borylation Reactions
The direct functionalization of C-H bonds to form C-B bonds is a highly attractive strategy in synthesis, converting otherwise inert bonds into valuable synthetic handles. mdpi.com Catalytic systems have been developed that allow for high degrees of control over which C-H bond in a complex molecule reacts (chemoselectivity), the position of the borylation on a molecule (regioselectivity), and the three-dimensional arrangement of the new bond (stereoselectivity).
The iridium-catalyzed borylation of aromatic C-H bonds is a cornerstone of C-H activation chemistry. wikipedia.org A common and highly effective catalytic system is generated from [Ir(OMe)(COD)]₂ and a bipyridine ligand, such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy). wikipedia.orgrsc.org This system efficiently catalyzes the borylation of arenes and heteroarenes with pinacolborane at room temperature, often in an inert solvent like hexane (B92381). rsc.org The regioselectivity of this reaction is primarily governed by steric effects, with borylation favoring the least hindered C-H bond. wikipedia.org For example, the reaction typically avoids the C-H bond positioned ortho to an existing substituent if a less hindered position is available. wikipedia.org
Platinum-based catalysts have also been developed, showing high tolerance for steric hindrance and enabling the borylation of more congested arenes, such as 1,3,5-trisubstituted systems. acs.org In the realm of aliphatic C-H borylation, rhodium complexes have demonstrated remarkable selectivity for the primary C-H bonds of alkanes. wikipedia.org This selectivity holds even when heteroatoms are present in the alkyl chain. wikipedia.org More recently, copper-catalyzed methods for the dehydrogenative C(sp³)–H borylation of alkanes have been reported, providing an alternative approach using earth-abundant metals. acs.org
| Substrate | Catalyst System | Reagent | Conditions | Product | Yield (%) | Ref. |
| Benzene | 1/2[Ir(OMe)(COD)]₂ / dtbpy | Pinacolborane | Hexane, 25°C | Phenylboronic acid pinacol (B44631) ester | 99 | researchgate.net |
| Toluene | 1/2[Ir(OMe)(COD)]₂ / dtbpy | Pinacolborane | Hexane, 25°C | 4-Methylphenylboronic acid pinacol ester | 95 (p:m=16:1) | researchgate.net |
| n-Octane | Cp*Rh(η⁴-C₆Me₆) | Pinacolborane | Cyclohexane, 150°C | 1-(Pinacolboryl)octane | 85 | wikipedia.org |
| Mesitylene | [Pt(cod)(oe)] / P(t-Bu)₂Me | Pinacolborane | Cyclohexane, 80°C | 2,4,6-Trimethylphenylboronic acid pinacol ester | 82 | acs.org |
The iridium-catalyzed C-H borylation methodology is highly effective for the functionalization of heterocyclic compounds. rsc.org Using the [Ir(OMe)(COD)]₂/dtbpy catalyst system, a variety of heteroarenes can be borylated with pinacolborane under mild, room temperature conditions. rsc.orgorgsyn.org For instance, indole (B1671886) undergoes selective borylation primarily at the C2 position. orgsyn.org This method provides a direct, halide-free route to heteroarylboron compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other complex molecules. orgsyn.orgmdpi.com One-pot procedures that combine an initial palladium-catalyzed borylation of a heteroaryl halide with pinacolborane followed by a Suzuki coupling have been developed for the efficient synthesis of marine alkaloids. mdpi.com
| Heterocycle | Catalyst System | Reagent | Conditions | Major Product | Yield (%) | Ref. |
| Indole | 1/2[Ir(OMe)(COD)]₂ / dtbpy | Pinacolborane | Hexane, 25°C, 4h | 2-(Pinacolboryl)indole | 85 | orgsyn.org |
| Furan | 1/2[Ir(OMe)(COD)]₂ / dtbpy | Pinacolborane | Hexane, 25°C, 1h | 2-(Pinacolboryl)furan | 81 | rsc.org |
| Thiophene | 1/2[Ir(OMe)(COD)]₂ / dtbpy | Pinacolborane | Hexane, 25°C, 1h | 2-(Pinacolboryl)thiophene | 90 | rsc.org |
| Pyrrole | 1/2[Ir(OMe)(COD)]₂ / dtbpy | Pinacolborane | Hexane, 25°C, 1h | 2-(Pinacolboryl)pyrrole | 98 | rsc.org |
To overcome the inherent steric-based regioselectivity of many C-H borylation catalysts, strategies employing directing groups have been developed to achieve ortho-selective functionalization. mdpi.comnih.gov This approach relies on a functional group within the substrate that coordinates to the metal catalyst, guiding the borylation to a specific, adjacent C-H bond. mdpi.com This method provides complementary regioselectivity to traditional electrophilic substitutions and undirected borylations. nih.gov
For example, aniline (B41778) derivatives can be selectively borylated at the ortho position. mdpi.com In a notable strategy, pinacolborane (HBpin) itself can act as a traceless directing group for the iridium-catalyzed ortho-C-H borylation of anilines. mdpi.com The reaction proceeds via an initial N-borylation of the aniline to form an N-Bpin aniline intermediate. mdpi.com This intermediate then undergoes Ir-catalyzed ortho-C-H borylation, and subsequent workup removes the N-boryl group to afford the ortho-borylated aniline. mdpi.com The use of HBpin as the boron source was found to be crucial for high ortho-selectivity compared to using bis(pinacolato)diboron (B136004) (B₂pin₂). mdpi.com
The selective conversion of a carbon-fluorine (C-F) bond into a C-B bond is a powerful transformation for synthesizing valuable fluorinated organoboron compounds. nih.govacs.org Selective monodefluoroborylation of gem-difluoroalkenes has emerged as an efficient approach. nih.gov This reaction is often catalyzed by copper complexes. nih.govacs.org The process allows for the regio- and stereoselective synthesis of α-fluoroalkenyl borates from gem-difluoroalkenes and a diboron (B99234) reagent. nih.govacs.org A proposed mechanism involves the reaction of the gem-difluoroalkene with a catalytically active Cu-Bpin species, which is generated in situ from the copper catalyst, a base, a ligand, and the boron source. nih.gov This transformation provides access to a novel class of building blocks that combine the unique properties of both fluorine atoms and boronic esters. acs.org
Hydroboration of Unsaturated Systems
Hydroboration, the addition of a hydrogen-boron bond across a double or triple bond, is a fundamental reaction in organic synthesis for producing organoboranes. acsgcipr.org Pinacolborane is a widely used reagent for this purpose, but unlike more reactive boranes, it typically requires a catalyst to react with alkenes and alkynes at a practical rate. acsgcipr.orgacs.org
The transition-metal-catalyzed hydroboration of alkenes and alkynes with pinacolborane is a highly developed field, providing access to a wide array of alkyl- and alkenylboronic esters. rsc.orgnsf.gov With unsymmetrical alkenes, the reaction generally proceeds with anti-Markovnikov selectivity, where the boron atom attaches to the less-substituted carbon of the double bond. acsgcipr.orgnih.gov
For alkynes, the hydroboration can be controlled to achieve high levels of regio- and stereoselectivity. acs.orgdoi.org Catalysts based on earth-abundant metals like manganese and cobalt have proven highly effective. rsc.orgacs.org For instance, a manganese(I) pincer complex has been shown to catalyze the hydroboration of terminal alkynes with divergent stereoselectivity: aryl alkynes yield predominantly Z-alkenylboronates, while aliphatic alkynes give E-alkenylboronates. acs.org Similarly, cobalt(II) coordination polymers can catalyze the reaction with extremely high efficiency and low catalyst loadings. rsc.org Mechanistic studies using Pinacolborane-10B have been instrumental in understanding these catalytic cycles, for example, by demonstrating that in certain borane-catalyzed systems, catalyst turnover occurs via a C(sp³)-B / B-H transborylation mechanism, where the boron from the catalyst is not incorporated into the final product. amazonaws.com
| Unsaturated Substrate | Catalyst System | Reagent | Conditions | Selectivity | Yield (%) | Ref. |
| Phenylacetylene | Co(II) Polymer / KOtBu | Pinacolborane | THF, rt, 10 min | E-isomer >99% | 94 | rsc.org |
| 1-Octyne | Co(II) Polymer / KOtBu | Pinacolborane | THF, rt, 10 min | E-isomer >99% | 98 | rsc.org |
| 4-Fluorophenylacetylene | cis-[Mn(PCP-iPr)(CO)₂(CH₂CH₂CH₃)] | Pinacolborane | Neat, 50°C, 24h | Z-isomer (Z:E = 99:1) | 90 | acs.org |
| 1-Octyne | cis-[Mn(PCP-iPr)(CO)₂(CH₂CH₂CH₃)] | Pinacolborane | Neat, 70°C, 24h | E-isomer (E:Z = 99:1) | 88 | acs.org |
| 1-Phenyl-1-propyne | (MesCNC)CoH / PPh₃ | Pinacolborane | THF, rt, 12h | cis-α selective | 91 | doi.org |
| Styrene (B11656) | fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)] | Pinacolborane | Toluene, 80°C, 24h | Anti-Markovnikov | 94 | nih.gov |
Carbonyl Compounds and Imines
Pinacolborane, including its ¹⁰B-enriched form, is a versatile reagent for the hydroboration of carbonyl compounds (aldehydes and ketones) and imines, leading to the formation of valuable alcohol and amine derivatives. ccspublishing.org.cnsioc-journal.cn This process often utilizes catalysts to achieve high efficiency and selectivity.
A variety of catalytic systems have been developed for the hydroboration of aldehydes and ketones with pinacolborane. These include catalysts based on earth-abundant transition metals like cobalt and iron, as well as main group elements such as lithium, sodium, and potassium. researchgate.netorganic-chemistry.org For instance, simple and commercially available metal salts like lithium bromide (LiBr) have been shown to be efficient catalysts for the hydroboration of various aldehydes and ketones at room temperature. researchgate.net Systems like sodium hydride (NaH) and sodium tert-butoxide (NaOtBu) also effectively promote the hydroboration of aldehydes and ketones. researchgate.netorganic-chemistry.org
Key Research Findings for Carbonyl Hydroboration:
Chemoselectivity: Many catalytic systems exhibit high chemoselectivity, preferentially reducing aldehydes over ketones. researchgate.netorganic-chemistry.org This allows for the selective transformation of one type of carbonyl group in the presence of another.
Catalyst-Free Conditions: The hydroboration of a wide range of ketones with pinacolborane can also be achieved under catalyst-free and solvent-free conditions, providing the corresponding boronic esters in quantitative yields. researchgate.net
Mild Reaction Conditions: A significant advantage of these methods is the use of mild reaction conditions, often at ambient temperature, and the tolerance of a wide range of functional groups. researchgate.netorganic-chemistry.org
Similarly, the hydroboration of imines with pinacolborane provides access to amines, which are crucial building blocks in organic synthesis. Catalysts such as those based on cobalt and iron have proven effective for this transformation. organic-chemistry.org For example, a recyclable cobalt(II)-terpyridine coordination polymer can be used as a precatalyst for the hydroboration of imines, yielding excellent results under ambient conditions. organic-chemistry.org Iron(III) salen complexes also catalyze the selective hydroboration of unactivated imines. organic-chemistry.org
Interactive Table: Catalytic Systems for Hydroboration of Carbonyls and Imines with Pinacolborane
| Catalyst/Promoter | Substrate(s) | Key Features |
| Lithium Bromide (LiBr) | Aldehydes, Ketones | Efficient at room temperature, chemoselective for aldehydes. researchgate.net |
| Sodium Hydride (NaH) | Aldehydes, Ketones | Convenient and efficient at mild conditions, highly selective. researchgate.net |
| Sodium tert-Butoxide (NaOtBu) | Ketones | High yielding, complete conversion of aryl and dialkyl ketones. organic-chemistry.org |
| n-Butyllithium (n-BuLi) | Aldehydes, Ketones, Imines | Highly efficient and selective, mild conditions, short reaction times. researchgate.net |
| Cobalt(II)-terpyridine Polymer | Ketones, Aldehydes, Imines | Recyclable precatalyst, excellent yields at ambient conditions. organic-chemistry.org |
| Iron(III) Salen Complexes | Ketones, Imines | Good yields, high chemoselectivity, broad substrate scope. organic-chemistry.org |
Nitriles and Other Multiple Bonds
The application of pinacolborane extends to the reduction of nitriles and the hydroboration of other multiple bonds, such as those found in alkynes. These transformations are crucial for the synthesis of amines and vinylboronates, respectively.
The double hydroboration of nitriles with pinacolborane, often catalyzed by zinc dihydrides, provides access to diboronated amines. nih.gov These reactions can be highly efficient, with high turnover frequencies at room temperature under solvent-free conditions. nih.gov The resulting diborylamines are versatile intermediates that can be converted to primary amines and secondary amides. organic-chemistry.org Catalysts based on ruthenium and aluminum have also been employed for the hydroboration of nitriles. organic-chemistry.org For instance, a simple [Ru(p-cymene)Cl₂]₂ complex shows unprecedented catalytic efficiency in the hydroboration of nitriles with pinacolborane. organic-chemistry.org
Pinacolborane is also widely used in the hydroboration of alkynes to produce vinylboronates, which are key intermediates in organic synthesis, particularly in cross-coupling reactions. organic-chemistry.org This reaction can be catalyzed by a range of metals, including iron, as well as under metal-free conditions using carboxylic acids or tropylium (B1234903) salts as promoters. organic-chemistry.org The stereoselectivity of the addition (syn or anti) can often be controlled by the choice of catalyst, leading to either (E)- or (Z)-vinylboronates. organic-chemistry.org
Detailed Research Findings for Nitrile and Alkyne Hydroboration:
Nitriles: Zinc dihydride catalysts stabilized by N-heterocyclic carbenes are highly efficient for the double hydroboration of nitriles, showing excellent yields and good functional group tolerance. nih.gov
Alkynes: Carboxylic acids can catalyze the direct hydroboration of various terminal and internal alkynes with pinacolborane, offering broad functional group compatibility and high regio- and stereoselectivity. organic-chemistry.org Iron complexes bearing PNP pincer ligands selectively produce E-isomers of vinylboronates. organic-chemistry.org
This compound in Cross-Coupling Methodologies for Complex Molecule Synthesis
Pinacolborane-¹⁰B is a key reagent in modern cross-coupling reactions, enabling the construction of complex molecular architectures with high precision.
Construction of Biaryls and Other Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and arylboronic esters derived from pinacolborane are essential coupling partners. researchgate.net A particularly powerful strategy involves the direct C-H borylation of arenes with pinacolborane, catalyzed by iridium complexes, to generate arylboronic esters in situ. researchgate.netsumitomo-chem.co.jp These intermediates can then undergo a palladium-catalyzed Suzuki-Miyaura coupling with an aryl halide in a one-pot, two-step sequence to afford unsymmetrical biaryls in high yields. researchgate.net
This approach offers several advantages, including mild reaction conditions and predictable regioselectivity of the borylation step. researchgate.net The iridium catalyst, often generated from [Ir(OMe)(COD)]₂ and a bipyridine ligand, facilitates the selective borylation of aromatic C-H bonds. researchgate.netcsic.es The subsequent addition of a palladium catalyst, a base, and an aryl halide drives the cross-coupling reaction to form the desired biaryl product. researchgate.net
Derivatization of Natural Products and Pharmaceutical Intermediates
Late-stage functionalization (LSF) is a critical strategy in drug discovery and development, allowing for the modification of complex molecules like natural products and pharmaceutical intermediates at a late stage of the synthesis. nih.govscispace.com Pinacolborane plays a significant role in LSF, particularly through C-H borylation reactions that introduce a boronate group, which can then be used in subsequent cross-coupling reactions to build molecular diversity. scispace.com
The ability to selectively functionalize C-H bonds in the presence of numerous other functional groups is a key advantage of this approach. scispace.com For example, iridium-catalyzed C-H borylation has been applied to the late-stage modification of complex drug molecules, enabling the synthesis of novel analogs with potentially improved pharmacological properties. diva-portal.org The resulting borylated intermediates can be coupled with various partners to introduce new substituents. mdpi.com
The Suzuki-Miyaura reaction using boronic esters derived from pinacolborane is also a valuable tool for the diversification of peptides and amino acids. mdpi.com For instance, Fmoc-protected aryl-substituted phenylalanines can be synthesized in one step via Suzuki-Miyaura coupling. mdpi.com
Synthesis of Advanced Isotopic Materials and Probes
Pinacolborane-¹⁰B is an indispensable precursor for the synthesis of ¹⁰B-enriched materials and isotopic tracers, which have important applications in various scientific fields.
Precursors for Isotopic Tracers in Chemical Biology
Isotopic tracers are used to track the movement and transformation of molecules in biological systems. pageplace.dewikipedia.orgbritannica.com Pinacolborane enriched with the ¹⁰B isotope serves as a key building block for creating these tracers. The ¹⁰B isotope can be incorporated into various organic molecules, which can then be used to study metabolic pathways, reaction mechanisms, and other biological processes. amazonaws.comscispace.com
A notable application is in the synthesis of ¹⁰B-enriched p-borono-L-phenylalanine (L-¹⁰BPA), a compound used in Boron Neutron Capture Therapy (BNCT), a promising cancer treatment. researchgate.netgoogle.comresearchgate.net The synthesis of L-¹⁰BPA often involves the use of ¹⁰B-pinacolborane as a key intermediate. google.com Mechanistic studies in organic chemistry also benefit from ¹⁰B-labeling experiments. For example, ¹⁰B-enriched pinacolborane has been used to elucidate the mechanism of catalyst turnover in the double hydroboration of alkynes. amazonaws.comscispace.com These experiments demonstrated that the boron from the catalyst is not incorporated into the final product, providing crucial insight into the reaction pathway. amazonaws.comscispace.com
¹⁰B-Labeled Scaffolds for Materials Science Research
The isotope ¹⁰B possesses a significantly large thermal neutron capture cross-section, a property that makes it highly valuable in materials science, particularly for applications involving neutron shielding and detection. Pinacolborane-¹⁰B serves as a critical reagent for the site-specific introduction of the ¹⁰B isotope into a wide array of organic scaffolds, enabling the development of advanced materials with tailored neutron-absorbing properties.
The synthesis of ¹⁰B-enriched compounds is crucial for these applications. Research has demonstrated practical methods for creating these specialized molecules. For instance, a key strategy involves the palladium-catalyzed cross-coupling reaction of a ¹⁰B-enriched boron source with a suitable organic substrate. researchgate.netoup.com Pinacolborane-¹⁰B is particularly advantageous in these syntheses because, unlike reagents such as bis(pinacolato)diboron, it allows for the efficient transfer of the single, valuable ¹⁰B atom, thus maximizing isotopic efficiency. oup.comgoogle.com
One area of research focuses on the creation of gem-diborylalkanes, which are versatile building blocks for more complex structures. amazonaws.comscispace.com A strategy utilizing 9-borabicyclo[3.3.1]nonane (9-BBN) as a catalyst facilitates the double hydroboration of terminal alkynes with Pinacolborane-¹⁰B. amazonaws.com Isotopic labeling experiments have confirmed that the boron from the catalyst is not incorporated into the final product, ensuring that the resulting gem-diboryl alkane has a high concentration of ¹⁰B from the Pinacolborane-¹⁰B reagent. amazonaws.comscispace.com This method provides access to stable alkyl boronic ester building blocks enriched with ¹⁰B, which can be further functionalized for incorporation into polymers or other materials.
The table below summarizes examples of ¹⁰B-labeled scaffolds synthesized using Pinacolborane-¹⁰B and their potential relevance to materials science.
| Labeled Scaffold/Building Block | Synthetic Strategy | Key Features & Materials Relevance |
| 4-Borono-L-phenylalanine (¹⁰B-BPA) | Pd-catalyzed cross-coupling of an L-phenylalanine derivative with Pinacolborane-¹⁰B. researchgate.netoup.comgoogle.com | A well-established ¹⁰B carrier. Its incorporation into peptides or polymers could create biocompatible, neutron-responsive materials. |
| gem-Diborylalkanes-¹⁰B₂ | 9-BBN-catalyzed sequential double hydroboration of alkynes with Pinacolborane-¹⁰B. amazonaws.comscispace.com | Versatile building blocks containing two ¹⁰B atoms per molecule, increasing the local concentration of the neutron-absorbing isotope. Suitable for creating cross-linked networks in materials. |
| Aryl and Heteroarylboronates-¹⁰B | Iridium-catalyzed C-H borylation of arenes/heteroarenes with Pinacolborane-¹⁰B. orgsyn.org | Allows for direct functionalization of existing complex molecules and polymers, embedding ¹⁰B for applications in neutron-absorbing films or sensors. |
These synthetic advancements allow for the precise engineering of materials at the molecular level, embedding the unique nuclear properties of ¹⁰B into functional organic structures for next-generation technological applications.
Integration into Flow Chemistry and Automated Synthesis Platforms
The precise and efficient synthesis of high-value compounds, such as those derived from Pinacolborane-¹⁰B, is a prime candidate for integration into modern synthesis technologies like flow chemistry and automated platforms. ethz.chsyrris.com These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, higher reproducibility, and greater potential for scalability. syrris.commit.edu
Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, allows for exquisite control over reaction parameters such as temperature, pressure, and reaction time. syrris.com This level of control is particularly beneficial for the often sensitive and highly reactive intermediates involved in borylation reactions. The ability to rapidly screen reaction conditions and optimize yields is a key advantage, especially when working with expensive isotopic reagents like Pinacolborane-¹⁰B. ethz.ch
Automated synthesis platforms can combine flow reactors with robotic handling, purification modules, and real-time analysis to create a "synthesis-to-screening" pipeline. ethz.chsyrris.com This is particularly powerful for generating libraries of novel ¹⁰B-labeled compounds for materials science research. By programming the system, a diverse range of substrates can be reacted with Pinacolborane-¹⁰B under various conditions, and the resulting products can be purified and prepared for property screening without manual intervention. syrris.com
The well-documented reactions involving pinacolborane, such as iridium-catalyzed C-H borylation and palladium-catalyzed cross-coupling reactions, are highly amenable to translation into flow chemistry systems. orgsyn.org The homogeneous nature of many of these catalytic reactions simplifies their adaptation to a flow environment.
The benefits of integrating Pinacolborane-¹⁰B chemistry with these advanced platforms are summarized below.
| Advantage | Implication for Pinacolborane-¹⁰B Synthesis |
| Enhanced Safety | Flow systems handle smaller volumes of reagents at any given time, minimizing risks associated with exothermic reactions or reactive boranes. |
| Improved Efficiency & Yield | Precise control over stoichiometry and residence time maximizes the use of the expensive ¹⁰B isotope and can lead to higher-purity products. syrris.com |
| High Reproducibility | Automation eliminates human variability, ensuring consistent product quality between runs, which is critical for materials applications. syrris.com |
| Scalability | Scaling up production in a flow system is achieved by running the system for a longer duration, avoiding the re-optimization often required when scaling up batch reactors. mit.edu |
| Rapid Library Synthesis | Automated platforms can accelerate the discovery of new ¹⁰B-containing materials by rapidly producing and testing a wide range of derivatives. ethz.chsyrris.com |
The integration of Pinacolborane-¹⁰B into flow and automated systems represents a strategic approach to accelerate the development of novel ¹⁰B-enriched materials by making their synthesis more efficient, reliable, and scalable.
Advanced Spectroscopic Characterization Techniques for Pinacolborane 10b and Its Derivatives
Boron Nuclear Magnetic Resonance Spectroscopy (¹⁰B and ¹¹B NMR)
Boron has two NMR-active isotopes, ¹⁰B (spin I = 3) and ¹¹B (spin I = 3/2). blogspot.comhuji.ac.il While ¹¹B is more commonly used due to its higher natural abundance (80.1%) and greater sensitivity, ¹⁰B NMR provides complementary information, especially in isotopic labeling studies. blogspot.comhuji.ac.ilyoutube.com Both nuclei are quadrupolar, which often results in broad signals. blogspot.com However, the chemical shift ranges for both isotopes are wide, allowing for the differentiation of various boron environments. huji.ac.il The use of quartz NMR tubes is often preferred to avoid the broad signal from borosilicate glass. blogspot.comhuji.ac.il
The chemical shift in ¹⁰B and ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents attached to the boron atom. Tricoordinate boron compounds, such as pinacolborane, typically resonate at lower fields compared to their tetracoordinate counterparts. sdsu.edu The addition of a Lewis base to the empty p-orbital of a tricoordinate boron results in the formation of a tetracoordinate species and a characteristic upfield shift in the NMR spectrum. sdsu.edu
For instance, the ¹¹B NMR chemical shift for pinacolborane derivatives generally falls within the range of +100 to -120 ppm. blogspot.com Trivalent organoboranes typically show shifts between 30 and 60 ppm, while tetravalent organoborates are found significantly upfield, from -30 to 0 ppm. researchgate.net The chemical shifts of boronic esters like pinacolborane derivatives are often observed around 30-32 ppm. researchgate.net
The electronic environment significantly influences the chemical shift. Pi-donation from substituents like -OR groups leads to higher field (more shielded) resonances. sdsu.edu Conversely, electron-withdrawing groups can cause a downfield shift. The analysis of these chemical shifts, often supported by Density Functional Theory (DFT) calculations, is a powerful method for deducing the structure of pinacolborane-10B derivatives and their reaction products. researchgate.net
Table 1: Representative ¹¹B NMR Chemical Shifts for Pinacolborane and Related Compounds
| Compound/Species | Chemical Shift (δ, ppm) | Coordination | Reference |
| Pinacolborane (HBpin) | ~22.5 | 3 | blogspot.com |
| Bis(pinacolato)diboron (B136004) | 30.61 | 3 | orgsyn.org |
| Pinacol (B44631) arylboronates | ~30-32 | 3 | researchgate.netresearchgate.net |
| Tetravalent Organoborates | -30 to 0 | 4 | researchgate.net |
| [Ir(CNP)(CO)(Bpin)H][Bpin₂] | 12.9 (boryl ligand) | 4 | scispace.com |
| Potassium 1-naphthyltrifluoroborate | 4.06 | 4 | blogspot.com |
Spin-spin coupling provides valuable information about the connectivity of atoms. In ¹⁰B-labeled compounds, coupling between the ¹⁰B nucleus and adjacent protons (¹J(¹⁰B,¹H)) or carbons (¹J(¹⁰B,¹³C)) can be observed. Due to the quadrupolar nature of the boron nuclei, these couplings can sometimes be difficult to resolve because of efficient relaxation mechanisms that can lead to signal broadening or complete decoupling. znaturforsch.com
However, in small and symmetric molecules, these couplings are often observable. huji.ac.il For example, in the ¹H NMR spectrum of the borohydride (B1222165) anion (BH₄⁻), coupling to both ¹¹B (a 1:1:1:1 quartet) and ¹⁰B (a 1:1:1:1:1:1:1 septet) is clearly visible, allowing for the determination of the respective coupling constants. youtube.comnanalysis.com The magnitude of the one-bond coupling constant, ¹J(B,H), is sensitive to the hybridization and electronic environment of the boron atom.
Information about ¹J(¹³C,¹¹B) can sometimes be extracted from the line widths of the ¹³C and ¹¹B NMR signals, and these experimental findings can be corroborated by quantum-chemical calculations. researchgate.net
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics and mechanisms of chemical reactions by monitoring changes in the NMR spectrum over time. numberanalytics.com This method is particularly useful for identifying and characterizing transient intermediates in reactions involving this compound. numberanalytics.comscholaris.ca
For example, when monitoring the reaction of a diborane(4) (B1213185) with BH₃·SMe₂, ¹¹B NMR spectroscopy revealed the appearance and disappearance of various signals over time, indicating the formation of multiple intermediate species. scholaris.ca The observation of broad signals or changes in chemical shifts and coupling constants as a function of temperature can provide quantitative information about the rates of exchange processes, such as ligand association/dissociation or intramolecular rearrangements. The ability to observe reaction progress in real-time allows for the elucidation of complex reaction pathways and the identification of key reactive species that might otherwise be undetectable. scholaris.ca
Solid-state NMR (ssNMR) provides crucial structural information for crystalline or amorphous materials where solution NMR is not applicable. For boron-containing compounds, solid-state ¹¹B NMR is particularly insightful. researchgate.net The spectra are influenced by both the chemical shift anisotropy (CSA) and the nuclear quadrupolar interaction, which are sensitive to the local electronic environment and symmetry at the boron nucleus. researchgate.netrsc.org
Analysis of the quadrupolar coupling constant (Cq) and the chemical shift tensor can reveal details about bonding and structure. researchgate.netrsc.org For instance, trigonal planar boron sites, common in pinacolborane derivatives, exhibit large Cq values, whereas more symmetric tetrahedral boron sites have smaller Cq values. researchgate.netrsc.org This makes ssNMR a valuable tool for distinguishing between different coordination states of boron in solid samples. researchgate.net Advanced techniques like Double-Quantum-Filtered (DQF) J-resolved NMR spectroscopy have been used in the solid state to measure J(¹¹B,¹¹B) coupling constants, which provide direct insight into the nature of B-B bonds. rsc.org
Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy for ¹⁰B-Labeled Compounds
¹H and ¹³C NMR spectroscopy are fundamental tools in the characterization of organoboron compounds. uni-koeln.de In ¹⁰B-labeled pinacolborane derivatives, these techniques provide detailed information about the organic framework of the molecule.
The presence of the boron atom, and specifically the ¹⁰B isotope, can have observable effects on the ¹H and ¹³C NMR spectra of neighboring nuclei. The carbon atom directly attached to boron often exhibits a broad signal in the ¹³C NMR spectrum due to scalar relaxation of the second kind, arising from coupling to the quadrupolar boron nucleus. amazonaws.com In some cases, this signal may be difficult to observe at all. amazonaws.comru.nl
Isotopic substitution of ¹¹B with ¹⁰B can lead to small but measurable changes in the chemical shifts of nearby nuclei, known as isotope effects. While often subtle, these isotopic perturbations can provide information about the proximity and nature of the interaction between the observed nucleus and the boron atom. researchgate.net In ¹H NMR, the coupling of protons to ¹⁰B (I=3) results in a septet, which is distinct from the quartet observed for coupling to ¹¹B (I=3/2), as famously demonstrated in the spectrum of NaBH₄. youtube.comnanalysis.com This difference in splitting patterns provides a clear signature for the presence of the ¹⁰B isotope and can even be used to determine ¹⁰B/¹¹B isotopic ratios. nanalysis.com
Infrared and Raman Spectroscopic Analysis of Vibrational Modes
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods provide crucial information about its bonding environment and molecular structure. The vibrational spectrum is broadly divided into a functional group region and a fingerprint region, both of which are sensitive to the isotopic composition of the molecule.
Isotopic Effects on Vibrational Frequencies
The substitution of the natural abundance ¹¹B (80.17%) with the ¹⁰B isotope (19.83%) in pinacolborane leads to predictable shifts in its vibrational frequencies. This phenomenon, known as the isotopic effect, is a direct consequence of the mass difference between the isotopes. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the vibrating atoms. Therefore, bonds involving the lighter ¹⁰B isotope are expected to vibrate at higher frequencies compared to those with the ¹¹B isotope.
This effect is particularly pronounced for vibrational modes with significant boron atom displacement. Studies on various organoboron compounds have demonstrated that vibrations purely involving boron atoms experience the most substantial isotopic shifts. rsc.org For instance, research on other boron-containing materials shows that high-frequency modes above 900 cm⁻¹ are often dominated by boron vibrations and exhibit clear shifts upon isotopic substitution. rsc.org In one study, the ratio of vibrational frequencies (ω¹¹B/ω¹⁰B) for pure boron vibrations was found to be approximately 0.95. rsc.org Conversely, vibrations involving heavier atoms or entire molecular frameworks show smaller shifts. The analysis of these isotopic shifts provides a definitive method for assigning boron-related vibrational modes within the spectrum.
Table 1: Theoretical Isotopic Shift for B-H Stretching Vibration This table illustrates the expected shift in the B-H stretching frequency when substituting ¹¹B with ¹⁰B, based on the harmonic oscillator approximation.
| Bond | Isotope | Reduced Mass (a.m.u.) | Relative Frequency (ν¹⁰B / ν¹¹B) |
| B-H | ¹¹B | 0.923 | 1.000 |
| B-H | ¹⁰B | 0.917 | 1.003 |
| This is a simplified model. Actual shifts can be influenced by anharmonicity and coupling with other vibrational modes. |
Fingerprint Region Analysis for Structural Confirmation
The fingerprint region of an IR spectrum, typically spanning from 500 cm⁻¹ to 1500 cm⁻¹, contains a complex series of absorption bands that arise from the bending and stretching vibrations of the entire molecule. studymind.co.uklibretexts.org This region is highly characteristic of a specific molecule, serving as a unique molecular "fingerprint". libretexts.orgscribd.com
Mass Spectrometry (MS) for Isotopic Purity and Structural Confirmation
Mass spectrometry is an essential analytical technique for the characterization of this compound, as it provides direct information on the compound's isotopic composition and the structure of its derivatives.
One of the primary applications of MS in this context is the determination of isotopic purity. Natural boron has a characteristic isotopic pattern with ¹⁰B (19.9%) and ¹¹B (80.1%). wiley-vch.de For this compound, which is synthesized using enriched ¹⁰B sources, MS is used to quantify the level of isotopic enrichment. For example, in studies utilizing ¹⁰B-enriched pinacolborane (H¹⁰Bpin), mass spectrometry confirmed a high incorporation of the ¹⁰B isotope (e.g., 93%) into the final product. amazonaws.com This verification is critical for applications where the specific properties of the ¹⁰B nucleus are being exploited.
Furthermore, MS is a powerful tool for the structural elucidation of pinacolborane derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which helps in determining the elemental composition of a molecule. The fragmentation patterns observed in the mass spectrum, often generated by techniques like electron ionization (EI), offer clues about the molecule's structure. fu-berlin.de By analyzing the fragments, chemists can piece together the molecular structure of newly synthesized derivatives. The distinct isotopic signature of boron also aids in identifying boron-containing fragments within the spectrum. wiley-vch.de
Table 2: Mass Spectrometry Applications for this compound Analysis
| Analysis Type | Technique | Information Obtained | Reference |
| Isotopic Purity | EI-MS, HRMS | Quantifies the enrichment of ¹⁰B in the molecule. | amazonaws.com |
| Structural Confirmation | HRMS, GC/MS | Determines elemental composition and structural fragments. | amazonaws.comfu-berlin.de |
| Mechanistic Studies | Isotope Labeling | Traces the fate of ¹⁰B atoms through reaction pathways. | amazonaws.com |
X-ray Crystallography of this compound Complexes and Derivatives
This technique has been instrumental in characterizing a wide array of pinacolborane derivatives and metal complexes. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, a detailed model of the molecular structure can be generated. anton-paar.com This has been crucial for understanding the reactivity and bonding in complex catalytic intermediates and final products derived from pinacolborane. For instance, the exact coordination environment of iridium complexes containing pinacolborane-derived ligands has been successfully elucidated, revealing key structural features of intermediates in C-H borylation reactions. researchgate.net This structural information is vital for understanding reaction mechanisms and designing more efficient catalysts.
Table 3: Examples of Pinacolborane Derivatives Characterized by X-ray Crystallography
| Compound Name | Key Structural Feature | Application/Context | Reference |
| (dippe)Ir(H)(Bpin)₂(BOCMe₂CMe₂OBpin) | Six-coordinate iridium borylene complex | C-H Borylation Intermediate | researchgate.net |
| (dippe)IrH₂(Bpin)(η²-HBpin) | Ir(III) agostic borane (B79455) complex | Catalysis Intermediate | researchgate.net |
| [iBu₂Al{OC(Me)₂C(Me)₂O}B(H)(TMP)]₂ | Dimer with an (AlO)₂ core | Pinacolborane Ring-Opening Product | researchgate.net |
| (Note: Bpin refers to the pinacolboranato ligand) |
Theoretical and Computational Studies of Pinacolborane 10b
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio methods solve the Schrödinger equation to determine the electronic wavefunction, from which properties like molecular geometry, electronic energy, and molecular orbitals can be derived.
For Pinacolborane-10B, the central boron atom is sp² hybridized, resulting in a trigonal planar geometry around the boron. This hybridization leaves a vacant p-orbital perpendicular to the plane of the B-O bonds, which is a hallmark of boronic esters. This empty p-orbital is the highest occupied molecular orbital (HOMO) - lowest unoccupied molecular orbital (LUMO) gap and is crucial to the compound's reactivity, rendering the boron atom electrophilic and a strong Lewis acid.
Quantum chemical calculations can precisely model this electronic configuration. The key features of Pinacolborane's electronic structure include:
B-H Bond: A standard two-center, two-electron sigma bond.
B-O Bonds: Strong sigma bonds with some degree of π-interaction due to lone pair donation from the oxygen atoms into the empty p-orbital of the boron. This donation slightly reduces the Lewis acidity of the boron center compared to trialkylboranes.
Pinacol (B44631) Ring: The five-membered dioxaborolane ring is relatively planar, though slight puckering can be observed.
Calculations provide quantitative data on bond lengths, bond angles, and partial atomic charges, which are essential for rationalizing the molecule's behavior in chemical reactions.
| Parameter | Description | Significance |
| Hybridization | sp² at the Boron atom | Determines the trigonal planar geometry and the presence of a vacant p-orbital. |
| LUMO | Localized on the vacant p-orbital of Boron | Site of nucleophilic attack; key to Lewis acidity and reactivity. |
| HOMO-LUMO Gap | Energy difference between Highest Occupied and Lowest Unoccupied Molecular Orbitals | Indicator of chemical reactivity and the energy required for electronic excitation. |
| Partial Charges | Calculated distribution of electron density | Shows the electrophilic nature of the boron atom and the nucleophilic nature of the oxygen and hydride atoms. |
Density Functional Theory (DFT) for Reaction Pathway Elucidation
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy, rather than solving for the complex many-electron wavefunction directly. This approach is highly effective for elucidating the complex multi-step pathways of reactions involving this compound.
DFT studies have been instrumental in mapping the mechanisms of various reactions, including:
Hydroboration: The addition of the B-H bond across a double or triple bond.
Borylation: The functionalization of a C-H bond to form a C-B bond.
Reduction of Carbonyls: The reduction of aldehydes and ketones to alcohols.
For example, DFT calculations on the hydroboration of CO₂ with pinacolborane, catalyzed by aluminum hydrides, have shown that the catalyst activates the CO₂ molecule, facilitating hydride transfer from the borane (B79455). nih.govrsc.org The calculations can identify all intermediates and transition states along the reaction coordinate, providing a complete energetic picture of the process.
Transition State Analysis and Energy Profiles of Catalytic Cycles
A critical application of DFT is the location and characterization of transition states (TS)—the highest energy points on a reaction pathway that connect reactants to products. By calculating the energy of reactants, intermediates, transition states, and products, a complete energy profile for a catalytic cycle can be constructed. nih.gov
These profiles are vital for understanding reaction kinetics and identifying the rate-determining step (the step with the highest energy barrier). For instance, in the ruthenium-catalyzed trans-hydroboration of internal alkynes with pinacolborane, DFT calculations identified the oxidative hydrogen migration as the rate-determining and stereoselectivity-determining step. rsc.org The energy profile reveals why this pathway is favored over a competing cis-hydroboration mechanism.
Similarly, DFT studies on the activation of pinacolborane by doubly reduced arylboranes have mapped out the free energy diagrams for the catalytic cycles, explaining the role of different counter-ions and intermediates in the hydroboration process. nih.gov These computational analyses provide insights that are often difficult or impossible to obtain through experimental means alone.
Prediction of Regio- and Stereoselectivity
Many reactions involving pinacolborane can yield multiple products (isomers). DFT calculations are a powerful tool for predicting the regioselectivity (which position on a molecule reacts) and stereoselectivity (the 3D arrangement of the product). mdpi.com This predictive power stems from the ability to calculate the activation energies for the transition states leading to the different possible products. According to transition state theory, the product formed via the lowest energy barrier will be the major product.
For example, in the hydroboration of an unsymmetrical alkene, pinacolborane can add in two different orientations (Markovnikov vs. anti-Markovnikov). DFT calculations of the respective transition states typically show that the anti-Markovnikov pathway has a lower activation energy, correctly predicting the experimentally observed regioselectivity. libretexts.orglibretexts.orgmasterorganicchemistry.com This is often attributed to both steric effects and the electronic nature of the transition state. Likewise, the stereoselectivity of catalytic hydroborations can be rationalized by comparing the energies of diastereomeric transition states, as demonstrated in the Ru-catalyzed trans-hydroboration of alkynes. rsc.org
Molecular Dynamics Simulations of this compound Interactions
While quantum chemical methods are excellent for studying the electronic details of single molecules or small molecular clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. MD simulations model atoms and molecules as classical particles subject to forces described by a force field, allowing for the simulation of liquids, solutions, and complex biological systems.
Currently, there is a lack of published research specifically detailing MD simulations of pinacolborane. However, the methodology is well-suited to investigate several important aspects:
Solvation Effects: MD simulations can model the explicit interactions between this compound and solvent molecules, providing insight into solvation shells and how the solvent influences conformational preferences and reactivity. researchgate.net
Diffusion and Transport: In applications like Boron Neutron Capture Therapy (BNCT), the transport of the boron-containing agent to the target tissue is critical. MD simulations could model the diffusion of this compound through cell membranes or its interaction with carrier molecules like proteins or nanoparticles. researchgate.netnih.gov
Reaction Dynamics: By combining MD with quantum mechanics (QM/MM methods), the dynamics of a chemical reaction in a complex environment can be simulated, capturing the influence of the surrounding medium on the reaction pathway. nih.gov
Studies on other boranes, such as the Car-Parrinello MD simulation of diborane (B8814927) hydrolysis, demonstrate the power of this technique to model reaction mechanisms in solution, including the role of the solvent in stabilizing intermediates and transition states. nih.govrsc.org Similar approaches could provide a dynamic picture of this compound's behavior in various environments.
Isotopic Perturbation and Primary Isotope Effect Calculations
The substitution of one isotope for another, such as ¹¹B with ¹⁰B, has a negligible effect on the electronic potential energy surface of a molecule but does affect its mass-dependent properties, primarily the vibrational frequencies of bonds involving the isotopic atom. This difference in vibrational energy, particularly the zero-point energy (ZPE), can lead to a change in reaction rates, an effect known as the Kinetic Isotope Effect (KIE). princeton.edubaranlab.org
The KIE is defined as the ratio of the rate constant of the reaction with the light isotope (k_light) to that with the heavy isotope (k_heavy). For this compound, the key comparison would be the ¹¹B/¹⁰B KIE.
k₁₁/k₁₀ > 1 (Normal KIE): The bond to the boron atom is weakened or broken in the rate-determining step. The bond involving the lighter ¹⁰B isotope has a higher ZPE and is easier to break.
k₁₁/k₁₀ < 1 (Inverse KIE): The bond to the boron atom becomes stiffer or stronger (e.g., due to a change in hybridization from sp² to sp³) in the rate-determining step.
Computational chemistry allows for the direct calculation of KIEs by computing the vibrational frequencies of the reactants and the rate-determining transition state for each isotopic species. utdallas.edu While specific calculations for this compound are not widely reported, studies on the hydrolysis of borohydrides have shown how isotopic substitution (H vs. D) can lead to both normal and inverse isotope effects depending on the reaction mechanism. These computational tools could be readily applied to predict the ¹¹B/¹⁰B KIE for any reaction of pinacolborane, providing a powerful probe for mechanistic analysis.
| Isotope Effect Type | k_light / k_heavy | Mechanistic Implication |
| Primary KIE | > 1 (Normal) or < 1 (Inverse) | The bond to the isotopic atom is broken or formed in the rate-determining step. |
| Secondary KIE | Close to 1 | The isotopic atom is not directly involved in bond-breaking/forming but is near the reaction center. |
Computational Design of Novel this compound Reactions and Catalysts
The predictive power of computational chemistry is increasingly being harnessed for the in silico design of new catalysts and reactions. mdpi.comrsc.orgethz.ch By understanding the principles that govern reactivity and selectivity, computational models can be used to screen virtual libraries of potential catalysts or substrates, identifying promising candidates for experimental validation.
This approach involves several key steps:
Hypothesize a Mechanism: Based on known chemistry, a plausible catalytic cycle is proposed.
Define a Descriptor: A computable property that correlates with catalytic activity or selectivity is identified. This could be the energy barrier of the rate-determining step, the binding energy of an intermediate, or an electronic property of the catalyst.
High-Throughput Screening: The descriptor is calculated for a large number of candidate catalysts.
Identify Leads: Candidates with the most promising descriptor values are identified for further, more detailed computational analysis and, ultimately, experimental synthesis and testing.
A clear example of this is the computational screening of various aluminum hydrides as catalysts for the hydroboration of CO₂ with pinacolborane. rsc.org Through DFT calculations and turnover frequency (TOF) analysis, researchers were able to screen neutral, cationic, and anionic species and identify two three-coordinated cationic aluminum hydrides as highly promising candidates for efficient and selective reduction. This demonstrates how computational methods can accelerate the discovery of new catalytic systems for reactions involving pinacolborane, guiding synthetic efforts toward the most viable targets.
Isotopic Effects and Tracing Studies with Pinacolborane 10b
Kinetic Isotope Effects (KIE) in Pinacolborane-10B Reactions
A kinetic isotope effect (KIE) is the change observed in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.orgprinceton.edu This effect stems from the mass difference between the isotopes, which alters the zero-point vibrational energy (ZPVE) of chemical bonds. princeton.edulibretexts.org A bond to a lighter isotope (like ¹⁰B) has a higher ZPVE than a bond to a heavier isotope (¹¹B). If this bond is being broken or formed in the rate-determining step of a reaction, a primary KIE will be observed. princeton.edu The KIE is typically expressed as the ratio of the rate constants (k) for the light and heavy isotopes (k_light/k_heavy). wikipedia.org
For boron, the relative mass difference between ¹⁰B and ¹¹B is significant enough to produce measurable KIEs. However, these "heavy atom" isotope effects are generally much smaller than those seen for hydrogen/deuterium (B1214612) substitution. libretexts.org While a C-H vs C-D substitution can yield a KIE of 6-10, a ¹⁰B/¹¹B KIE is expected to be much closer to 1.0. wikipedia.orglibretexts.org
A KIE value greater than 1 (k₁₀ > k₁₁) indicates a "normal" isotope effect, suggesting the bond to boron is weakened or broken in the transition state. Conversely, a KIE less than 1 (k₁₀ < k₁₁) is an "inverse" isotope effect, which can occur if the bonding to the boron atom becomes stiffer or more constrained in the transition state. The precise measurement of these small KIEs can provide critical information about the nature of the transition state in borylation reactions. princeton.edu
Click to view a conceptual table on interpreting Boron KIE values.
| KIE Value (k₁₀/k₁₁) | Type of Effect | Interpretation of Transition State (TS) |
|---|---|---|
| > 1.0 (e.g., 1.04) | Normal | Bond(s) to boron are being broken or significantly weakened in the rate-determining step. The transition state is "looser" with respect to the boron atom than the ground state. |
| ≈ 1.0 | No significant effect | The bonding environment of the boron atom does not change significantly in the rate-determining step, or the bond-breaking/forming events occur after the rate-determining step. |
| < 1.0 | Inverse | Bonding to the boron atom becomes tighter or more constrained in the transition state. This can happen if a new bond is formed to boron, leading to a more rigid structure. |
Application of ¹⁰B as a Mechanistic Probe
The ability to distinguish ¹⁰B from ¹¹B, typically by mass spectrometry, makes Pinacolborane-¹⁰B an invaluable mechanistic probe. cernobioscience.com By introducing a ¹⁰B-labeled reagent, chemists can follow the boron atom through a reaction sequence to validate or disprove proposed mechanisms.
Isotopic labeling with ¹⁰B is a definitive method for tracking the fate of the boron atom and identifying the intermediates involved in a reaction. A key study demonstrated this principle in the deborylative alkylation of 1,1-bis(pinacolboronate) esters. acs.org To determine whether the reaction proceeded through a specific tetracoordinate "ate" complex intermediate, a ¹⁰B-labeled starting material was used. Analysis of the final products by mass spectrometry revealed an isotopic distribution inconsistent with the proposed stereospecific intermediate, allowing researchers to rule out that pathway and support an alternative mechanism involving a boron-stabilized carbanion. acs.org This type of experiment provides direct evidence of the species involved in the core bond-forming steps.
Pinacolborane-¹⁰B is crucial for understanding how boron is incorporated into a substrate and whether it undergoes exchange with other boron-containing species. beilstein-journals.org Such processes, known as transborylation or group 13 exchange, involve the transfer of substituents between two boron centers via a σ-bond metathesis mechanism. beilstein-journals.org In a study on borane-catalyzed hydroboration, labeling with H¹⁰Bpin was used to confirm that the B–C/B–H transborylation step proceeded through σ-bond metathesis rather than a simple ligand exchange. beilstein-journals.org These studies are essential for designing selective catalytic systems, as unintended exchange processes can lead to product scrambling and reduced efficiency.
Click to view a table summarizing mechanistic studies using ¹⁰B labeling.
| Reaction Type | ¹⁰B-Labeled Reagent Used | Key Mechanistic Insight Gained | Reference |
|---|---|---|---|
| Deborylative Alkylation | ¹⁰B-labeled 1,1-bis(pinacolboronate) ester | Ruled out a proposed stereospecific "ate" complex intermediate by analyzing isotopic distribution in products. | acs.org |
| Borane-Catalyzed Hydroboration | H¹⁰Bpin (Pinacolborane-¹⁰B) | Confirmed that B-C/B-H transborylation occurs via σ-bond metathesis, not simple ligand exchange. | beilstein-journals.org |
Isotopic Labeling for Pathway Elucidation in Complex Systems
In multi-step syntheses or complex biological pathways, tracing the origin and transformation of each atom is a significant challenge. Stable isotope labeling with reagents like Pinacolborane-¹⁰B provides a clear and unambiguous method to map these intricate pathways. slideshare.netnih.gov By introducing the ¹⁰B label at a specific point in a synthetic sequence, researchers can track its incorporation into the final product, confirming that the intended transformations occurred and that the boron moiety is correctly positioned. This is particularly valuable in the synthesis of complex molecules for applications like Boron Neutron Capture Therapy (BNCT), where ensuring the presence and location of the ¹⁰B atom is critical. The use of ¹⁰B-labeled precursors allows for precise analysis of metabolic fates and pathway dynamics at a systems level. nih.gov
Influence of ¹⁰B/¹¹B Isotopic Substitution on Chemical Reactivity and Selectivity
The mass difference between ¹⁰B and ¹¹B not only affects reaction rates (KIE) but can also influence other fundamental chemical and physical properties, which in turn impact reactivity and selectivity. csic.es The lighter ¹⁰B isotope has a higher zero-point vibrational energy. princeton.edu In combination with the anharmonicity of the potential energy well of a bond, this results in a slightly longer equilibrium bond length for bonds involving ¹⁰B compared to ¹¹B. csic.es
This subtle change in bond length and energy can manifest as differences in reactivity. For instance, a longer, weaker bond to ¹⁰B might be expected to cleave more readily in certain reactions. Furthermore, isotopic substitution can alter electronic properties and intermolecular forces. csic.es In studies on hexagonal boron nitride, it was found that the electron density distribution between layers was more diffuse in ¹⁰BN crystals than in ¹¹BN crystals, indicating a modification of the Van der Waals interactions upon isotopic substitution. csic.es While these effects are subtle, they can influence the selectivity of a reaction, for example, by altering the stability of competing transition states. In some specialized cases involving quantum mechanical tunneling, isotopic substitution has been shown to exert dramatic control over selectivity, favoring different products entirely. acs.org
Emerging Research Directions and Future Perspectives in Pinacolborane 10b Chemistry
Development of Novel Catalytic Systems for Pinacolborane-10B Reactions
The evolution of catalytic systems for borylation reactions is central to advancing the utility of this compound. While traditional methods often rely on precious metals, current research is heavily skewed towards developing more sustainable and cost-effective catalysts.
A significant area of focus is the use of earth-abundant transition metals. Copper-based catalysts, for instance, have emerged as powerful tools for mediating the dehydrogenative C(sp³)–H borylation of alkanes. acs.org This approach avoids the use of precious-metal complexes and provides a direct route to functionalize otherwise inert C-H bonds. acs.org Similarly, new guanidine-linked N-heterocyclic carbene (NHC) copper complexes have proven to be highly active catalysts for the hydroboration of various alkynes, demonstrating high stereo- and regioselectivity. rsc.org
Iridium catalysts continue to be refined for enhanced performance. Systems utilizing pincer ligands, such as the saturated trihydride IrH₃{κ³-P,O,P-[xant(PiPr₂)]} (POP pincer), have been shown to activate the B-H bond of pinacolborane for the direct C-H borylation of arenes. csic.es Mechanistic studies, supported by DFT calculations, reveal that these reactions can proceed through distinct catalytic cycles involving hydride-boryl iridium intermediates. csic.es The development of hemilabile pyridine-hydrazone N,N-ligands for iridium catalysts has also enabled challenging o,o'-diborylation reactions. mdpi.com
Perhaps one of the most forward-looking developments is the exploration of metal-free catalytic systems. The commercially available organoborane 9-borabicyclo[3.3.1]nonane (H-9-BBN) has been successfully employed as a catalyst for the sequential double hydroboration of terminal alkynes with pinacolborane. amazonaws.com This strategy operates through a C(sp³)-B / B-H transborylation mechanism, offering a valuable alternative to metal-catalyzed processes. amazonaws.com
Table 1: Comparison of Emerging Catalytic Systems for Pinacolborane Reactions
| Catalyst Type | Metal Center | Ligand/System | Reaction Type | Substrate Class | Reference |
|---|---|---|---|---|---|
| Earth-Abundant Metal | Copper(I) | Guanidine-NHC | Hydroboration | Alkynes | rsc.org |
| Earth-Abundant Metal | Copper(II) | None specified | C(sp³)–H Borylation | Alkanes | acs.org |
| Precious Metal | Iridium(III) | POP Pincer | C-H Borylation | Arenes | csic.es |
| Precious Metal | Iridium | Pyridine-hydrazone | C-H Diborylation | Aryl hydrazones | mdpi.com |
| Metal-Free | Borane (B79455) | H-9-BBN | Double Hydroboration | Terminal Alkynes | amazonaws.com |
Expanding the Substrate Scope and Reaction Diversity
Concurrent with catalyst development is the drive to broaden the range of molecules that can be functionalized with this compound and to discover new transformations. Research has successfully moved beyond simple aromatic and aliphatic hydrocarbons to include more complex and functionalized substrates.
The scope of C-H borylation has been extended to include directed ortho-borylation of N-Boc-protected anilines and aryl hydrazones using iridium catalysis. mdpi.com A significant breakthrough has been the borylation of a wide variety of acyclic alkanes, which are traditionally challenging substrates due to their chemical inertness. acs.org This allows for the conversion of simple feedstock chemicals into valuable organoboron reagents. acs.org
Reaction diversity is also a major frontier. An exciting development is the copper(I)-catalyzed asymmetric conjugate borylation, which has been extended to 1,6-, 1,8-, and even unprecedented 1,10-additions. nih.gov These reactions produce α-chiral boronates with high enantioselectivity from polyunsaturated systems, opening new avenues for stereoselective synthesis. nih.gov Furthermore, the development of metal-free catalytic systems has enabled the efficient synthesis of gem-diborylalkanes from terminal alkynes via a sequential double hydroboration strategy. amazonaws.com This method is effective for a broad scope of alkynes and avoids the formation of common side products. amazonaws.com
Table 2: Selected Examples of Expanded Substrate Scope and Reaction Diversity
| Reaction Type | Catalyst System | Substrate Example | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Asymmetric 1,8-Borylation | Copper(I)/Josiphos | Dienyl N-acylpyrrole | α-Chiral Boronate | High enantioselectivity | nih.gov |
| Double Hydroboration | H-9-BBN (metal-free) | Phenylacetylene | gem-Diborylalkane | High yield, no mono-boryl products | amazonaws.com |
| C(sp³)–H Borylation | Copper(II) Chloride | Cyclohexane | Borylated Alkane | Borylation of inert C-H bonds | acs.org |
| Directed ortho-Borylation | Iridium/[Ir(OMe)(COD)]₂ | N-Boc-aniline | ortho-Borylated Aniline (B41778) | High regioselectivity | mdpi.com |
Integration into Sustainable and Green Chemical Processes
The principles of green chemistry—such as atom economy, use of less hazardous chemicals, and catalysis—are increasingly being integrated into synthetic strategies involving this compound. Direct C-H borylation is inherently a more sustainable process than traditional methods that require pre-functionalized substrates, as it often reduces the number of synthetic steps and minimizes waste. csic.es
A key trend is the move away from precious-metal catalysts like iridium and rhodium towards systems based on earth-abundant and less toxic metals such as copper and iron. acs.orgmdpi.com The development of entirely metal-free catalytic systems, such as the use of H-9-BBN, represents a significant advance in this area, completely avoiding the environmental and economic costs associated with transition metals. amazonaws.com
Furthermore, research into photoinduced, radical-mediated borylations is providing attractive metal-free alternatives that proceed under mild conditions. acs.org These methods often exhibit complementary regioselectivities to metal-catalyzed reactions, enhancing the synthetic toolkit for sustainable chemistry. acs.org The use of this compound in these efficient, atom-economical reactions allows for the "green" synthesis of high-value, isotopically-labeled compounds.
Advances in Spectroscopic and Computational Methodologies for ¹⁰B Studies
The presence of the ¹⁰B isotope offers unique opportunities and challenges for characterization and mechanistic studies. Isotope-labeling experiments are a powerful tool for elucidating reaction pathways. For example, the mechanism of the H-9-BBN-catalyzed double hydroboration of alkynes was confirmed using ¹⁰B-enriched pinacolborane (H¹⁰Bpin). amazonaws.com The experiment showed that the boron from the catalyst was not incorporated into the final product, definitively proving a C(sp³)-B / B-H transborylation turnover mechanism. amazonaws.com
Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become indispensable for understanding these complex reactions. DFT studies have been used to propose and support catalytic cycles for iridium-catalyzed borylation, providing insights into the energetics of intermediates and transition states. csic.es In the study of asymmetric conjugate borylation, DFT calculations were crucial for analyzing the origins of the observed regioselectivity. nih.gov
The synergy between experimental data, such as kinetic analysis, and computational modeling provides a detailed picture of reaction mechanisms. For instance, the determination of transition-state thermodynamic parameters (ΔH‡ and ΔS‡) through Eyring analysis, combined with isotopic labeling, offered strong evidence for a σ-bond metathesis pathway in the transborylation reaction. amazonaws.com
Potential for ¹⁰B-Containing Materials Science Applications
The synthesis of polymers and materials incorporating the ¹⁰B isotope is a rapidly growing field, driven primarily by applications in medicine and advanced materials. This compound serves as a critical starting material for introducing the ¹⁰B atom into monomers that can then be polymerized. nsc.ru
A prominent application is in Boron Neutron Capture Therapy (BNCT). Researchers have synthesized novel hydrogels, such as poly(2-hydroxyethyl methacrylate)-10B (poly(HEMA)10B), by crosslinking the polymer with boric acid enriched to 99% in ¹⁰B. unc.edu.ar This creates a solid, implantable material capable of delivering a high concentration of ¹⁰B directly to a target site. unc.edu.ar
The synthesis of carborane-containing polymers is another major area of research. acs.orgresearchgate.net These polymers, which feature icosahedral carbon-boron clusters, can be endowed with the ¹⁰B isotope for BNCT applications. researchgate.net Synthetic strategies like Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization are being used to create well-defined block copolymers where one block contains ¹⁰B-enriched carboranes. acs.org Beyond medical uses, these boron-rich polymers exhibit unique properties such as enhanced thermal stability and tunable electronic characteristics, making them candidates for harsh-environment resistant materials and novel optoelectronic devices. acs.orgresearchgate.net The development of synthetic routes to efficiently introduce ¹⁰B into flavone, stilbene, and benzothiazole (B30560) derivatives further expands the library of small molecules and monomers available for creating advanced ¹⁰B-containing materials. nsc.ru
Q & A
Q. What visualization techniques best convey isotopic effects in reaction mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
